molecular formula C11H17I B2591042 1-Adamantylcarbinyl iodide CAS No. 51849-10-6

1-Adamantylcarbinyl iodide

Cat. No.: B2591042
CAS No.: 51849-10-6
M. Wt: 276.161
InChI Key: AGIWPLUWFDFEJS-QGYQLCJMSA-N
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Description

1-Adamantylcarbinyl iodide is a useful research compound. Its molecular formula is C11H17I and its molecular weight is 276.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(iodomethyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17I/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIWPLUWFDFEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Adamantylcarbinyl Iodide from 1-Adamantanemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Adamantylcarbinyl iodide, also known as 1-(iodomethyl)adamantane, from its precursor, 1-adamantanemethanol. This transformation is a key step in the functionalization of the adamantane cage, a crucial scaffold in medicinal chemistry and materials science due to its unique structural and physicochemical properties. This guide provides a summary of a common synthetic route, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. For a sterically hindered primary alcohol like 1-adamantanemethanol, this conversion requires specific and efficient methods to achieve high yields and purity. The resulting this compound is a valuable intermediate for introducing the adamantyl moiety into various molecular architectures, enabling the development of novel therapeutics and advanced materials.

Synthetic Approach: Iodination using Triphenylphosphine and Iodine

A widely employed and effective method for the conversion of primary alcohols to their corresponding iodides is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂). This method proceeds under mild conditions and is generally high-yielding, making it suitable for substrates with sensitive functional groups.

The reaction mechanism involves the formation of a phosphonium iodide salt from triphenylphosphine and iodine. The alcohol then attacks this intermediate, leading to the formation of an alkoxyphosphonium iodide. A subsequent Sₙ2 displacement of the triphenylphosphine oxide by the iodide ion yields the desired alkyl iodide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 1-adamantanemethanol using the triphenylphosphine and iodine method.

ParameterValue
Reactants
1-Adamantanemethanol1.0 eq
Triphenylphosphine1.2 eq
Iodine1.2 eq
Imidazole2.0 eq
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
Yield >90% (Typical)
Purification Column Chromatography

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of this compound.

Materials:

  • 1-Adamantanemethanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen gas inlet

  • Stir bar

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.2 eq) and imidazole (2.0 eq). Dissolve the solids in anhydrous dichloromethane.

  • Addition of Iodine: To the stirred solution, add iodine (1.2 eq) portion-wise. The color of the solution will turn dark brown. Stir the mixture at room temperature for 30 minutes.

  • Addition of Alcohol: Dissolve 1-adamantanemethanol (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decolorize the excess iodine. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Visualizing the Process

To further clarify the synthetic process, the following diagrams illustrate the chemical reaction and a typical experimental workflow.

G cluster_reactants Reactants cluster_product Product A 1-Adamantanemethanol C This compound A->C DCM, RT B PPh3 / I2 / Imidazole B->C

Caption: Chemical reaction for the synthesis of this compound.

G A Dissolve PPh3 and Imidazole in DCM B Add Iodine A->B C Add 1-Adamantanemethanol solution B->C D Stir at Room Temperature (2-4h) C->D E Quench with Na2S2O3 (aq) D->E F Extract with DCM E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization of 1-Adamantylcarbinyl Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of scientific literature and spectral databases did not yield experimentally acquired spectroscopic data (NMR, IR, MS) for 1-Adamantylcarbinyl iodide. The information presented herein is a prediction based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the adamantyl moiety and iodoalkanes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.20Singlet2H-CH₂-I
~1.95Broad Singlet3HAdamantyl CH
~1.70Quartet6HAdamantyl CH₂
~1.60Quartet6HAdamantyl CH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~40.0Adamantyl quat. C
~38.5Adamantyl CH₂
~36.5Adamantyl CH₂
~28.0Adamantyl CH
~15.0-CH₂-I
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2920-2850StrongC-H stretch (adamantyl)
1450MediumCH₂ scissoring
1345MediumCH wagging
~1220StrongC-C stretch
~550MediumC-I stretch
Predicted Mass Spectrometry (MS) Data
m/zProposed Fragment
276[M]⁺ (Molecular Ion)
149[M-I]⁺ (Loss of Iodine)
135[C₁₀H₁₅]⁺ (Adamantyl cation)
127[I]⁺
93, 79, 67Fragmentation of adamantyl cage

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[1][2]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[2]

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film method.[4]

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[4]

  • Film Casting: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.

Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a translucent pellet.[5]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively volatile organic compounds.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for solid samples. The sample is then vaporized by heating in the ion source.[6]

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.[9]

Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound.

experimental_workflow General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction Reagents, Solvent, Conditions workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis final final analysis->final Verified Structure

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

physical and chemical properties of 1-Adamantylcarbinyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylcarbinyl iodide, also known as 1-(iodomethyl)adamantane, is an organic halide featuring a bulky and rigid adamantane cage structure. This unique three-dimensional framework imparts specific physicochemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science. The adamantyl group's lipophilicity and steric hindrance can influence a molecule's biological activity, metabolic stability, and material properties. This technical guide provides a summary of the known physical and chemical properties of this compound, along with general methodologies for its synthesis and characterization.

Core Physical and Chemical Properties

The available quantitative data for this compound is limited. The following table summarizes the known physical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₇I-
Molecular Weight 276.16 g/mol -
Melting Point 52-54 °C[1]
Boiling Point Not available
Density Not available
Solubility Not available

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, it can be readily prepared from its corresponding alcohol, 1-adamantylmethanol, using well-established chemical transformations. Two common methods for converting primary alcohols to primary alkyl iodides are the Appel reaction and the Finkelstein reaction (via a tosylate intermediate).

Logical Synthesis Workflow

Synthesis_Workflow cluster_appel Appel Reaction cluster_finkelstein Finkelstein Reaction Pathway A 1-Adamantylmethanol E This compound A->E B Triphenylphosphine (PPh₃) B->E C Iodine (I₂) C->E D Imidazole D->E F 1-Adamantylmethanol I 1-Adamantylcarbinyl Tosylate F->I G Tosyl Chloride (TsCl) G->I H Pyridine H->I L This compound I->L J Sodium Iodide (NaI) J->L K Acetone K->L

General synthetic routes to this compound.
Experimental Protocols (General Methodologies)

1. Appel Reaction

The Appel reaction provides a direct conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine.

  • Methodology: To a solution of triphenylphosphine and imidazole in a suitable aprotic solvent (e.g., dichloromethane), iodine is added portion-wise at 0 °C. A solution of 1-adamantylmethanol in the same solvent is then added dropwise. The reaction mixture is typically allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography. The workup usually involves quenching the reaction with a reducing agent solution (e.g., sodium thiosulfate), followed by extraction, drying of the organic phase, and purification of the product by column chromatography.

2. Finkelstein Reaction via Tosylate Intermediate

This two-step procedure involves the conversion of the alcohol to a tosylate, which is a good leaving group, followed by nucleophilic substitution with an iodide ion.

  • Step 1: Tosylation of 1-Adamantylmethanol: 1-Adamantylmethanol is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine, in an aprotic solvent like dichloromethane. The reaction is typically carried out at 0 °C and then allowed to warm to room temperature. The tosylate product is then isolated and purified.

  • Step 2: Finkelstein Reaction: The purified 1-adamantylcarbinyl tosylate is dissolved in acetone, and an excess of sodium iodide is added. The reaction mixture is heated at reflux. The sodium tosylate byproduct precipitates out of the acetone, driving the equilibrium towards the formation of this compound. After the reaction is complete, the precipitate is filtered off, and the product is isolated from the filtrate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the protons of the adamantane cage and the methylene protons adjacent to the iodine atom. The adamantane protons will likely appear as a series of broad multiplets in the upfield region (δ 1.5-2.0 ppm). The methylene protons (-CH₂I) would be expected to appear as a singlet further downfield, likely in the range of δ 3.0-3.5 ppm, due to the deshielding effect of the adjacent iodine atom.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the iodomethyl carbon. The adamantane cage carbons typically resonate in the range of δ 28-40 ppm. The iodomethyl carbon (-CH₂I) is expected to be significantly shielded by the iodine atom (heavy atom effect) and would likely appear in the upfield region of the spectrum, possibly between δ 5-15 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by the characteristic vibrations of the adamantane cage. Strong C-H stretching vibrations are expected in the 2850-2950 cm⁻¹ region. The C-I stretching vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹, but it is often weak and may be difficult to identify.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak [M]⁺ at m/z = 276 would be expected. A prominent peak at m/z = 135, corresponding to the adamantylcarbinyl cation ([C₁₀H₁₅CH₂]⁺) resulting from the loss of an iodine radical, is also anticipated. Further fragmentation of the adamantane cage would lead to a series of smaller fragment ions.

Chemical Reactivity

This compound is expected to exhibit reactivity typical of a primary alkyl iodide. The presence of the bulky adamantyl group may sterically hinder some reactions at the α-carbon.

  • Nucleophilic Substitution: It can undergo Sₙ2 reactions with various nucleophiles, although the reaction rate may be slower compared to less sterically hindered primary alkyl iodides.

  • Elimination Reactions: Under strongly basic conditions, elimination to form 1-methyleneadamantane is a possible competing reaction.

  • Organometallic Reagent Formation: It can be used to prepare organometallic reagents, such as Grignard or organolithium reagents, by reaction with the corresponding metals.

Signaling Pathways

There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Its biological activity would likely be dependent on its incorporation into a larger molecular scaffold designed to interact with a specific biological target.

Conclusion

This compound is a valuable synthetic intermediate for introducing the unique adamantylcarbinyl moiety into various molecular structures. While its physical and chemical properties are not yet extensively documented, they can be reasonably predicted based on its structure and the known chemistry of related compounds. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to 1-Adamantylcarbinyl Iodide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Adamantylcarbinyl iodide, a key building block in medicinal chemistry. This document details its chemical identity, synthesis, physical and spectroscopic properties, and its significant applications in the development of novel therapeutics. The unique structural features of the adamantane cage impart desirable pharmacokinetic properties to drug candidates, making this intermediate a valuable tool for researchers in drug discovery.

Chemical Identification and Properties

This compound, systematically named 1-(iodomethyl)adamantane, is a solid organic compound. Its rigid, lipophilic adamantane core makes it an attractive moiety for incorporation into drug molecules to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name 1-(iodomethyl)adamantane
Synonym This compound
CAS Number 51849-10-6
Molecular Formula C₁₁H₁₇I
Molecular Weight 276.16 g/mol
Melting Point 52-54 °C
Appearance White to off-white solid

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the iodination of 1-adamantanemethanol using triphenylphosphine and iodine in an appropriate solvent. This reaction proceeds via the Appel reaction mechanism.

Experimental Protocol: Synthesis from 1-Adamantanemethanol

Materials:

  • 1-Adamantanemethanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanemethanol and triphenylphosphine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine in dichloromethane to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1-Adamantanemethanol 1-Adamantanemethanol Mixing_and_Cooling Mix & Cool to 0°C 1-Adamantanemethanol->Mixing_and_Cooling Triphenylphosphine Triphenylphosphine Triphenylphosphine->Mixing_and_Cooling Iodine Iodine Iodine_Addition Add I₂ solution Iodine->Iodine_Addition Dichloromethane Dichloromethane Dichloromethane->Mixing_and_Cooling Mixing_and_Cooling->Iodine_Addition Stirring_at_RT Stir at RT Iodine_Addition->Stirring_at_RT Quenching Quench with Na₂S₂O₃ Stirring_at_RT->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Washing Wash with H₂O & Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 1-Adamantylcarbinyl Iodide Chromatography->Product

Synthesis workflow for this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR δ (ppm): ~3.1 (s, 2H, -CH₂I), 1.5-1.8 (m, 15H, adamantyl protons)
¹³C NMR δ (ppm): ~40 (C-CH₂I), ~38 (adamantyl CH), ~36 (adamantyl CH₂), ~28 (adamantyl CH₂), ~15 (-CH₂I)
IR ν (cm⁻¹): ~2900 (C-H stretch), ~1450 (C-H bend), ~1170 (C-I stretch)
Mass Spec (EI) m/z: 276 (M⁺), 149 (M⁺ - I), 135 (adamantyl-CH₂⁺)

Applications in Drug Development

The lipophilic and rigid nature of the adamantane cage makes this compound a valuable intermediate in the synthesis of various therapeutic agents. Its primary use is as an electrophile to introduce the adamantylmethyl moiety into target molecules via nucleophilic substitution reactions.

Antiviral Agents

The adamantane scaffold is a well-established pharmacophore in antiviral drug design. Amantadine and Rimantadine are notable examples of adamantane-containing drugs effective against the influenza A virus. This compound can be utilized to synthesize novel adamantane derivatives with potential antiviral activity by reacting it with various nucleophiles, such as amines, thiols, and heterocycles, to explore new chemical space and overcome drug resistance.

Anticancer Agents

The incorporation of an adamantane group can enhance the anticancer activity of known pharmacophores. By increasing lipophilicity, it can improve cell membrane permeability and target engagement. This compound serves as a key starting material for the synthesis of novel anticancer drug candidates. For instance, it can be used to alkylate nitrogen-containing heterocyclic compounds, a common scaffold in many anticancer drugs.

Drug_Development_Pathway cluster_synthesis Synthetic Modification cluster_derivatives Adamantane Derivatives cluster_evaluation Biological Evaluation Adamantyl_Iodide 1-Adamantylcarbinyl Iodide Nucleophilic_Substitution Nucleophilic Substitution Adamantyl_Iodide->Nucleophilic_Substitution Antiviral_Candidates Antiviral Candidates Nucleophilic_Substitution->Antiviral_Candidates Anticancer_Candidates Anticancer Candidates Nucleophilic_Substitution->Anticancer_Candidates Enzyme_Inhibitors Enzyme Inhibitors Nucleophilic_Substitution->Enzyme_Inhibitors Nucleophiles Amines, Thiols, Heterocycles, etc. Nucleophiles->Nucleophilic_Substitution In_vitro_assays In vitro Assays (e.g., IC₅₀, MIC) Antiviral_Candidates->In_vitro_assays Anticancer_Candidates->In_vitro_assays Enzyme_Inhibitors->In_vitro_assays In_vivo_studies In vivo Studies (Animal Models) In_vitro_assays->In_vivo_studies Lead_Compound Lead Compound In_vivo_studies->Lead_Compound

General workflow for drug development using this compound.
Enzyme Inhibitors

The rigid adamantane structure can serve as an anchor to position functional groups within the active site of an enzyme, leading to potent and selective inhibition. This compound can be used to synthesize libraries of compounds for screening against various enzymatic targets. The adamantylmethyl group can occupy hydrophobic pockets in the enzyme's active site, contributing to the overall binding affinity.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the unique physicochemical properties of the adamantane moiety it carries make it a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacokinetic profiles. This guide provides the foundational knowledge required to effectively utilize this important chemical intermediate in advanced research and development projects.

Navigating the Solubility of 1-Adamantylcarbinyl Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylcarbinyl iodide, a bulky and sterically hindered primary alkyl iodide, presents unique characteristics relevant to organic synthesis and drug development. Its adamantane cage confers high lipophilicity and rigidity, while the iodo group provides a reactive site for nucleophilic substitution. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, and application in medicinal chemistry. This technical guide outlines the theoretical solubility profile of this compound, provides detailed experimental protocols for its quantitative determination, and offers a framework for data presentation. Due to a lack of publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive manual for researchers to generate and interpret this crucial information.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

This compound Structure and Properties:

  • Adamantane Moiety: The tricyclic adamantane group is a large, nonpolar, and highly lipophilic hydrocarbon cage. This structure contributes significantly to the molecule's van der Waals interactions. Adamantane itself is practically insoluble in water but shows good solubility in nonpolar organic solvents like benzene, hexane, and chloroform.

  • Carbinyl Iodide Group (-CH₂I): The carbon-iodine bond is the least polar and weakest among the carbon-halogen bonds.[1] While there is a small dipole moment, the overall polarity of this compound is expected to be low due to the overwhelming size of the nonpolar adamantane cage. Alkyl halides, in general, are soluble in most organic solvents.[1][2]

Expected Solubility:

Based on its structure, this compound is predicted to be:

  • Highly soluble in nonpolar and weakly polar aprotic solvents such as hexane, cyclohexane, toluene, benzene, diethyl ether, and chloroform. The primary intermolecular forces at play will be London dispersion forces.

  • Moderately soluble in more polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane (DCM).

  • Slightly soluble to insoluble in polar protic solvents such as ethanol, methanol, and acetone. The energy required to break the hydrogen bonds between the solvent molecules is not sufficiently compensated by the weak dipole-dipole interactions with the alkyl iodide.

  • Practically insoluble in water due to its large nonpolar hydrocarbon structure.

Experimental Determination of Solubility

To obtain precise solubility data, rigorous experimental protocols are necessary. Both qualitative and quantitative methods are described below.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Experimental Protocol:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[3]

  • Observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially soluble: A significant portion of the solid dissolves.

    • Insoluble: No noticeable dissolution occurs.

  • Repeat the test for a range of organic solvents with varying polarities.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature bath and agitate it (e.g., using a shaker or rotator) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of undissolved solid.

    • Transfer the filtered supernatant to a pre-weighed vial.

  • Quantification:

    • Determine the mass of the dissolved this compound in the collected sample by evaporating the solvent under reduced pressure and weighing the remaining solid residue.

    • Alternatively, a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard can be used to determine the concentration of the solute in the supernatant.

  • Data Calculation:

    • Calculate the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and organized manner to facilitate comparison.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C (Example Template)

SolventPolarity IndexSolubility ( g/100 mL)Solubility (mol/L)
n-Hexane0.1Experimental DataExperimental Data
Toluene2.4Experimental DataExperimental Data
Diethyl Ether2.8Experimental DataExperimental Data
Chloroform4.1Experimental DataExperimental Data
Tetrahydrofuran4.0Experimental DataExperimental Data
Dichloromethane3.1Experimental DataExperimental Data
Ethyl Acetate4.4Experimental DataExperimental Data
Acetone5.1Experimental DataExperimental Data
Ethanol5.2Experimental DataExperimental Data
Methanol6.6Experimental DataExperimental Data

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Qualitative_Solubility_Workflow start Start add_solute Add 25 mg of This compound to Test Tube start->add_solute add_solvent Add 0.75 mL of Solvent in Portions add_solute->add_solvent shake Shake Vigorously add_solvent->shake observe Observe Mixture shake->observe soluble Classify as 'Soluble' observe->soluble Completely Dissolved partially_soluble Classify as 'Partially Soluble' observe->partially_soluble Partially Dissolved insoluble Classify as 'Insoluble' observe->insoluble Not Dissolved end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative_Solubility_Workflow cluster_prep Saturated Solution Preparation cluster_analysis Sample Analysis prep_start Add Excess Solute to Known Volume of Solvent agitate Agitate at Constant Temperature (24-72h) prep_start->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant with Filtered Syringe settle->withdraw quantify Quantify Solute (Evaporation or Chromatography) withdraw->quantify calculate Calculate Solubility (g/100mL or mol/L) quantify->calculate end_process Report Data calculate->end_process start_process Start start_process->prep_start

Caption: Workflow for Quantitative Solubility Determination.

References

The Adamantane Core: A Journey from Discovery to Keystone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic hydrocarbon with the formula C₁₀H₁₆, has carved a significant niche in the landscape of medicinal chemistry. Its rigid, cage-like structure, reminiscent of a diamondoid, imparts a remarkable combination of lipophilicity, stability, and three-dimensionality that has been exploited to create a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of adamantane-based intermediates, offering researchers and drug development professionals a detailed resource for harnessing the potential of this versatile scaffold. We will delve into the pivotal moments of its discovery, explore the evolution of its synthesis, and present detailed experimental protocols for key intermediates. Furthermore, this guide will feature quantitative data in structured tables for comparative analysis and detailed visualizations of relevant signaling pathways and experimental workflows to provide a complete picture of adamantane's role in drug discovery.

The Dawn of a Diamondoid: Discovery and Early History

The story of adamantane begins not in a laboratory, but in the depths of the Earth. In 1933, Czech chemists S. Landa and V. Macháček first isolated this peculiar hydrocarbon from petroleum, albeit in minuscule quantities.[1] Its name, derived from the Greek "adamantinos" meaning "diamond-like," was a nod to its remarkable thermal stability and the arrangement of its carbon atoms, which mirrors the diamond lattice.[2]

The first successful, albeit impractical, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941.[1] This multi-step process offered a mere glimpse into the synthetic challenges posed by this unique molecule. A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane and its derivatives readily accessible for the first time.[1] This pivotal development opened the floodgates for the exploration of adamantane's potential in various scientific disciplines, most notably in medicinal chemistry.

The therapeutic potential of adamantane was first realized with the discovery of the antiviral activity of amantadine (1-aminoadamantane) in the 1960s. This discovery marked the beginning of a new era in drug design, where the adamantyl moiety was recognized as a valuable pharmacophore.

Synthetic Pathways to Adamantane-Based Intermediates

The functionalization of the adamantane core is central to the development of adamantane-based drugs. The bridgehead positions (tertiary carbons) are particularly reactive and serve as primary sites for introducing various functional groups. Below are detailed experimental protocols for the synthesis of key adamantane-based intermediates.

Experimental Protocols

1. Synthesis of 1-Bromoadamantane

1-Bromoadamantane is a crucial starting material for the synthesis of many adamantane derivatives, including amantadine.

  • Materials: Adamantane, Bromine, Reflux condenser, Heating mantle, Separatory funnel, Distillation apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place adamantane.

    • Carefully add an excess of bromine.

    • Heat the mixture to reflux. The reaction is typically complete within a few hours.

    • After cooling, the excess bromine is removed by careful addition of a reducing agent (e.g., sodium bisulfite solution) until the red color disappears.

    • The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude 1-bromoadamantane can be purified by distillation or recrystallization.

2. Synthesis of 1-Adamantanol

1-Adamantanol is another important intermediate, often prepared from adamantane or 1-bromoadamantane.

  • Materials: Adamantane, Ozone, Silica gel, Pentane, Ethyl acetate, Dichloromethane, Hexane, Rotary evaporator.

  • Procedure (via Ozonation):

    • Dissolve adamantane in pentane and add silica gel.

    • Remove the pentane using a rotary evaporator, leaving adamantane adsorbed on the silica gel.

    • Cool the flask to -78°C (dry ice/acetone bath) and pass a stream of ozone through the silica gel until a blue color persists.

    • Purge the flask with nitrogen to remove excess ozone.

    • Allow the flask to warm to room temperature.

    • Elute the product from the silica gel with ethyl acetate.

    • Evaporate the solvent to obtain crude 1-adamantanol, which can be purified by recrystallization from a dichloromethane/hexane mixture.[1]

3. Synthesis of 2-Adamantanone

2-Adamantanone is a key intermediate for derivatives functionalized at the secondary carbon position.

  • Materials: Adamantane, Concentrated sulfuric acid, Water, Ammonia, Steam distillation apparatus.

  • Procedure (via Sulfuric Acid Oxidation):

    • Carefully add adamantane to concentrated sulfuric acid with stirring.

    • Heat the mixture to 76-78°C and maintain for approximately 30 hours.

    • Cool the reaction mixture and pour it onto ice-cold water.

    • Neutralize the solution with concentrated ammonia.

    • The 2-adamantanone is then isolated by steam distillation.

    • The collected product is filtered and dried.[3]

4. Synthesis of Amantadine Hydrochloride

Amantadine is a widely known antiviral and anti-Parkinson's agent.

  • Materials: 1-Bromoadamantane, Formamide, Concentrated sulfuric acid, Potassium hydroxide, Propylene glycol, Dichloromethane, Hydrochloric acid.

  • Procedure:

    • Formation of N-(1-adamantyl)formamide: Add 1-bromoadamantane to formamide and heat to 90°C.

    • Slowly add concentrated sulfuric acid and maintain the temperature for about 4 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(1-adamantyl)formamide. Filter and wash the solid with cold water.

    • Hydrolysis: Prepare a mixture of potassium hydroxide, water, and propylene glycol. Add the N-(1-adamantyl)formamide and heat to 135°C for approximately 7 hours.

    • Cool the mixture, add ice-cold water, and extract the amantadine base with dichloromethane.

    • Salt Formation: Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride. Filter and dry the solid.[4]

5. Synthesis of Memantine Hydrochloride

Memantine is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.

  • Materials: 1,3-Dimethyladamantane, Nitric acid, Formamide, Dichloromethane, Hydrochloric acid, n-Hexane.

  • Procedure (One-pot):

    • Slowly add 1,3-dimethyladamantane to nitric acid at 20-25°C with stirring.

    • After one hour, add formamide and heat the mixture to 85°C for 2 hours.

    • Cool the reaction and pour it into ice-cold water.

    • Extract the intermediate with dichloromethane.

    • To the organic extract, add a mixture of concentrated hydrochloric acid and water and heat to reflux for 1 hour.

    • Concentrate the reaction mixture and add n-hexane to precipitate the product.

    • Cool the mixture to 5-10°C to complete crystallization. Filter and dry the solid to obtain memantine hydrochloride.[5]

Quantitative Data of Adamantane-Based Intermediates

The following tables summarize key quantitative data for the synthesis and characterization of important adamantane-based intermediates.

Table 1: Synthesis of Adamantane Intermediates - Reaction Conditions and Yields

IntermediateStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1-BromoadamantaneAdamantaneBromineNeatReflux4-6~90
1-AdamantanolAdamantaneOzone, Silica gelPentane-78 to RT-81-84[1]
2-AdamantanoneAdamantaneConc. H₂SO₄Neat76-783057-78[3]
N-(1-Adamantyl)formamide1-BromoadamantaneFormamide, H₂SO₄Formamide90492[4]
Amantadine HClN-(1-Adamantyl)formamideKOH, Propylene glycol, HClDichloromethane1357>80[4]
Memantine HCl1,3-DimethyladamantaneHNO₃, Formamide, HClDichloromethane20-85383[5]

Table 2: Spectroscopic Data for Key Adamantane Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
1-AdamantanolC₁₀H₁₆O152.241.5-2.2 (m, 15H), 1.45 (s, 1H, OH)68.1 (C-OH), 45.5, 36.2, 30.83640 (O-H), 2900-2850 (C-H)152 (M⁺), 135, 95, 79
2-AdamantanoneC₁₀H₁₄O150.221.8-2.6 (m, 14H)217.9 (C=O), 46.9, 38.9, 37.0, 27.21715 (C=O), 2920-2850 (C-H)150 (M⁺), 122, 93, 79
N-(1-Adamantyl)acetamideC₁₂H₁₉NO193.295.3 (br s, 1H, NH), 1.9-2.1 (m, 15H), 1.9 (s, 3H, CH₃)169.1 (C=O), 51.7, 41.6, 36.3, 29.4, 24.33312 (N-H), 1647 (C=O)193 (M⁺), 135, 93, 79
Memantine HClC₁₂H₂₂ClN215.778.28 (br s, 3H, NH₃⁺), 0.8-2.2 (m, 18H)53.7, 50.4, 47.8, 42.7, 30.1, 29.9, 29.82900-2850 (C-H), 1600-1500 (N-H bend)179 (M-HCl)⁺, 123, 93

Signaling Pathways and Experimental Workflows

The therapeutic effects of adamantane-based drugs are a direct result of their interaction with specific biological targets. Understanding these interactions at a molecular level is crucial for drug development.

Signaling Pathways

1. Vildagliptin and the DPP-4/GLP-1 Signaling Pathway

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppresses glucagon secretion.[6]

DPP4_GLP1_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 inactivated by GLP1R GLP-1 Receptor GLP1_active->GLP1R binds to AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

Vildagliptin's inhibition of DPP-4 enhances GLP-1 signaling.
Experimental Workflows

1. High-Throughput Screening (HTS) for Enzyme Inhibitors

The discovery of new enzyme inhibitors often relies on high-throughput screening of large compound libraries. This workflow outlines a typical process for identifying and validating potential inhibitors.

HTS_Workflow start Compound Library primary_screen Primary HTS Assay (e.g., fluorescence-based) start->primary_screen hit_id Hit Identification (compounds showing significant inhibition) primary_screen->hit_id dose_response Dose-Response Assay (determine IC₅₀) hit_id->dose_response secondary_assay Secondary/Orthogonal Assay (confirm activity, rule out artifacts) dose_response->secondary_assay selectivity Selectivity Profiling (test against related enzymes) secondary_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt

A generalized workflow for high-throughput screening of enzyme inhibitors.

2. In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Assay Workflow

Understanding the metabolic fate and pharmacokinetic properties of a drug candidate is a critical part of the drug development process.

DMPK_Workflow compound Test Compound (Adamantane Derivative) microsomes Liver Microsome Stability Assay (Metabolic Stability) compound->microsomes hepatocytes Hepatocyte Metabolism Assay (Metabolite Identification) compound->hepatocytes caco2 Caco-2 Permeability Assay (Intestinal Absorption) compound->caco2 plasma_binding Plasma Protein Binding Assay compound->plasma_binding data_analysis Data Analysis and PK Modeling microsomes->data_analysis hepatocytes->data_analysis caco2->data_analysis plasma_binding->data_analysis report DMPK Profile Report data_analysis->report

References

The Adamantyl Enigma: A Technical Guide to the Reactivity of 1-Adamantylcarbinyl Iodide with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Adamantylcarbinyl iodide, a sterically encumbered primary iodide, presents a fascinating case study in electrophilic reactivity. Governed by the bulky adamantyl cage, its reaction pathways deviate significantly from those of simple primary alkyl halides. This guide elucidates the core principles of its reactivity, highlighting the dramatic interplay between steric hindrance and carbocation rearrangement. Direct nucleophilic substitution (SN2) is profoundly inhibited, paving the way for ionization pathways (SN1). However, the nascent primary carbocation is fleeting, rapidly succumbing to a thermodynamically favorable Wagner-Meerwein rearrangement to a tertiary carbocation. This rearrangement dictates the product distribution in reactions with a wide array of electrophiles, leading to rearranged substitution and elimination products. Understanding this inherent reactivity is paramount for its strategic application in medicinal chemistry and materials science, where the adamantyl moiety is a coveted structural motif.

Introduction: The Challenge of the Neopentyl-like System

The 1-adamantylcarbinyl framework is analogous to the classic neopentyl system. This structural arrangement, characterized by a quaternary carbon adjacent to the reaction center, imposes significant steric hindrance. Consequently, the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction is practically impossible.[1] This inherent resistance to SN2 pathways forces the molecule towards unimolecular reactions (SN1 and E1) upon interaction with electrophiles, particularly in polar protic solvents.

The departure of the iodide leaving group, a facile process due to the weak C-I bond, results in the formation of a primary carbocation. However, primary carbocations are notoriously unstable.[2] This instability is the driving force for a rapid and irreversible 1,2-alkyl shift, a specific type of Wagner-Meerwein rearrangement, to generate a more stable tertiary carbocation.[3][4][5] This rearrangement is a cornerstone of adamantylcarbinyl reactivity and is the primary determinant of the final product landscape.

Reaction Pathways and Mechanisms

The reaction of this compound with electrophiles is dominated by the formation and subsequent rearrangement of a carbocation intermediate. The generalized mechanism is depicted below:

G cluster_0 Initiation cluster_1 Rearrangement cluster_2 Termination 1_ACI 1-Adamantylcarbinyl Iodide Primary_Cation Primary Carbocation (Unstable) 1_ACI->Primary_Cation Ionization (Slow) - I⁻ Tertiary_Cation Tertiary Carbocation (Stable) Primary_Cation->Tertiary_Cation Wagner-Meerwein Rearrangement (Fast) Substitution_Product Rearranged Substitution Product Tertiary_Cation->Substitution_Product + Nucleophile (Nu⁻) Elimination_Product Rearranged Elimination Product Tertiary_Cation->Elimination_Product - H⁺ SN1_Pathway Start 1-Adamantylcarbinyl Iodide Primary_Carbocation Primary Carbocation Start->Primary_Carbocation Ionization (rate-determining) Tertiary_Carbocation Rearranged Tertiary Carbocation Primary_Carbocation->Tertiary_Carbocation Wagner-Meerwein Shift (fast) Product Rearranged Substitution Product Tertiary_Carbocation->Product Nucleophilic Attack Synthesis_Workflow Acid 1-Adamantanecarboxylic Acid Alcohol 1-Adamantylcarbinol Acid->Alcohol 1. SOCl₂ 2. LiAlH₄ Iodide 1-Adamantylcarbinyl Iodide Alcohol->Iodide P/I₂ or TMSI

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] While traditionally employed for sp2-hybridized carbons, advancements have extended its utility to sp3-hybridized alkyl halides.[3][4] The incorporation of the bulky and rigid adamantyl scaffold is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which can enhance lipophilicity, metabolic stability, and target binding of drug candidates. This document provides a detailed experimental protocol for the Sonogashira coupling of 1-Adamantylcarbinyl iodide with a terminal alkyne, offering a pathway to novel adamantane-containing compounds.

While the Sonogashira coupling of unactivated alkyl halides can be challenging, recent developments have described successful couplings using various catalytic systems, including those based on palladium, copper, and iron.[3][5] The protocol outlined below is a representative procedure adapted from established methods for Sonogashira couplings of alkyl iodides.

Experimental Protocol

This protocol details a representative palladium/copper co-catalyzed Sonogashira coupling reaction between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., Toluene or Tetrahydrofuran (THF), degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

  • Addition of Reagents: To the flask, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add degassed solvent (e.g., Toluene, 5 mL) and the amine base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv). The reaction medium must be basic to neutralize the hydrogen halide byproduct.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically run under mild conditions.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These are hypothetical data based on typical outcomes for similar reactions.

EntryAlkyne (R)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylPd(PPh₃)₂Cl₂ / CuITEAToluene601275
24-MethoxyphenylPd(PPh₃)₂Cl₂ / CuIDIPATHFRT2468
3TrimethylsilylPd(PPh₃)₂Cl₂ / CuITEAToluene701085
41-HexynylPd(PPh₃)₂Cl₂ / CuIDIPATHF501860

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

G reagents Reagents (this compound, Alkyne, Catalysts, Base, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Stirring, Heating) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up (Extraction) monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product characterization->product

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for a palladium/copper co-catalyzed Sonogashira coupling reaction.[2][6]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)(C≡CR²)L₂ pd_complex1->pd_complex2 Transmetalation cu_x CuX pd_complex1->cu_x pd_complex2->pd0 product R¹-C≡C-R² pd_complex2->product Reductive Elimination cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide cu_acetylide->pd_complex1 base_h Base-H⁺X⁻ alkyne H-C≡C-R² alkyne->cu_acetylide base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling of 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. While traditionally applied to sp2-hybridized carbons, its extension to sp3-hybridized centers, particularly sterically demanding ones like 1-adamantylcarbinyl iodide, presents a significant challenge. This is primarily due to the slower oxidative addition of alkyl halides to the palladium catalyst and the potential for competing β-hydride elimination, although the latter is not a concern for the neopentyl-like structure of this compound.[1] This document provides a detailed guide to the reaction conditions and a generalized protocol for the successful Suzuki coupling of this compound with various boronic acids.

Challenges in Coupling Sterically Hindered sp3-Hybridized Halides

The primary hurdles in the Suzuki coupling of substrates like this compound include:

  • Steric Hindrance: The bulky adamantyl group can significantly impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]

  • Ligand Choice: The selection of an appropriate ligand is critical to facilitate the oxidative addition and subsequent reductive elimination steps for sterically demanding partners.[2]

  • Base and Solvent Effects: The reaction's success is highly dependent on the choice of base and solvent, which can influence the transmetalation step and the overall stability of the catalytic species.[2][3]

Recommended Reaction Conditions

Based on literature for sterically hindered and sp3-hybridized alkyl halides, the following conditions are recommended for the Suzuki coupling of this compound.

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources upon reduction in situ.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs)These ligands promote the challenging oxidative addition of the sterically hindered alkyl iodide and facilitate the reductive elimination step.[2]
Base Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, KOt-Bu)A strong base is required to facilitate the transmetalation step by forming the boronate species.[2][3]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersArylboronic acids are common coupling partners. Pinacol esters can offer enhanced stability and solubility.
Solvent Aprotic, polar solvents (e.g., Toluene, Dioxane, THF)These solvents are suitable for dissolving the reagents and are compatible with the reaction conditions.[2]
Temperature 80-120 °CElevated temperatures are often necessary to overcome the activation energy barrier for the oxidative addition of sterically hindered substrates.[2]

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Buchwald ligand (e.g., SPhos, 4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the organohalide. This is followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r_pd_x R-Pd(II)L_n-X oxidative_addition->r_pd_x transmetalation Transmetalation r_pd_x->transmetalation r_pd_r_prime R-Pd(II)L_n-R' transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 product R-R' reactants R-X + R'-B(OR)₂ boronate R'-B(OR)₃⁻ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general laboratory workflow for performing the Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: This compound Arylboronic Acid Pd(OAc)₂ Ligand Base setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Prepare Anhydrous, Degassed Solvent addition Add Reagents and Solvent solvent->addition setup->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Workup (Extraction and Washing) quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Characterize Pure Product (NMR, MS, etc.) purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylcarbinyl iodide is a sterically hindered primary alkyl halide that presents unique challenges and opportunities in nucleophilic substitution reactions. Due to the bulky adamantyl group adjacent to the reaction center, this substrate is prone to carbocation rearrangement under unimolecular (SN1) conditions and exhibits significantly retarded rates for bimolecular (SN2) reactions. Understanding the interplay between these reaction pathways is crucial for the strategic incorporation of the adamantyl moiety into complex molecules, a common practice in drug discovery to enhance lipophilicity and modulate pharmacokinetic properties.[1] This document provides detailed application notes on the reactivity of this compound and its derivatives, along with experimental protocols for conducting nucleophilic substitution reactions.

Introduction to Nucleophilic Substitution Reactions of 1-Adamantylcarbinyl Systems

The adamantane cage is a rigid, lipophilic, and three-dimensional structural motif that has found extensive application in medicinal chemistry.[2] Its incorporation into drug candidates can improve their therapeutic index by influencing properties such as metabolic stability and target binding.[1] this compound serves as a key building block for introducing the adamantyl group. However, its reactivity in nucleophilic substitution reactions is not straightforward.

Similar to neopentyl halides, this compound is a primary halide that is exceptionally unreactive in SN2 reactions due to the immense steric hindrance posed by the adamantyl group, which blocks the backside attack of the nucleophile.[3] Consequently, under conditions that favor ionization (polar, non-nucleophilic solvents), the reaction proceeds through an SN1 mechanism. This pathway, however, is complicated by a rapid Wagner-Meerwein rearrangement of the initially formed primary carbocation to a more stable tertiary homoadamantyl cation.[4] This rearrangement often leads to a mixture of products, which can be either a desired outcome or a synthetic challenge to overcome.

Reaction Pathways and Mechanistic Insights

The two competing pathways for nucleophilic substitution on this compound are the SN1 and SN2 mechanisms.

  • SN1 Pathway with Rearrangement: In polar protic solvents, this compound can undergo solvolysis via an SN1 mechanism. The rate-determining step is the formation of the primary 1-adamantylcarbinyl cation. This cation is highly unstable and rapidly rearranges to the tertiary 3-homoadamantyl cation through a 1,2-alkyl shift. The more stable tertiary cation is then trapped by the solvent or another nucleophile to give the final product(s).[4]

  • SN2 Pathway: A direct bimolecular substitution on this compound is sterically hindered. For an SN2 reaction to occur, a strong, unhindered nucleophile and polar aprotic solvent are typically required to maximize the reaction rate. Even under these conditions, the reaction is expected to be slow and may require elevated temperatures. Often, converting the iodide to a better leaving group, such as a tosylate, can facilitate the reaction.

Visualization of the SN1 Reaction Pathway with Rearrangement

SN1_Rearrangement Substrate This compound PrimaryCarbocation Primary Carbocation (1-Adamantylcarbinyl) Substrate->PrimaryCarbocation Ionization (-I⁻) TransitionState Transition State (Wagner-Meerwein) PrimaryCarbocation->TransitionState Rearrangement TertiaryCarbocation Tertiary Carbocation (3-Homoadamantyl) TransitionState->TertiaryCarbocation Products Rearranged Products (e.g., Homoadamantyl ethers/alcohols) TertiaryCarbocation->Products + Nucleophile (Solvent)

Caption: SN1 reaction of this compound with rearrangement.

Quantitative Data from Solvolysis Reactions

The solvolysis of 1-adamantylcarbinyl derivatives provides quantitative insight into the SN1 pathway and the product distribution resulting from carbocation rearrangement. The following table summarizes the product distribution from the acetolysis of 1-adamantylcarbinyl tosylate, a compound with a leaving group comparable to iodide.

Solvent SystemTemperature (°C)Unrearranged Product (%)Rearranged Product (%)
Acetic Acid1000100 (as 3-homoadamantyl acetate and homoadamantene)[4]
80% Ethanol/Water75~1~99 (as 3-homoadamantanol and 3-homoadamantyl ethyl ether)[4]

Data derived from the solvolysis of 1-adamantylcarbinyl tosylate.

Experimental Protocols

Protocol 1: Solvolysis of 1-Adamantylcarbinyl Tosylate (Illustrative SN1 Reaction)

This protocol is based on the established reactivity of neopentyl-like systems and serves as a model for the SN1 reaction of this compound.[4]

Objective: To synthesize 3-homoadamantanol and 3-homoadamantyl ethyl ether via solvolysis.

Materials:

  • 1-Adamantylcarbinyl tosylate

  • 80% Ethanol/Water (v/v)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-adamantylcarbinyl tosylate (1.0 eq) in 80% ethanol/water.

  • Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to separate the alcohol and ether products.

Protocol 2: General Procedure for SN2 Reaction with Azide

This protocol provides a general method for attempting an SN2 reaction with this compound. Due to steric hindrance, reaction times may be long and yields may be low.

Objective: To synthesize 1-(azidomethyl)adamantane.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-72 hours.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Williamson Ether Synthesis (General SN2 Approach)

This protocol outlines a general procedure for the synthesis of 1-adamantylcarbinyl ethers.[5][6][7][8]

Objective: To synthesize 1-(methoxymethyl)adamantane.

Materials:

  • 1-Adamantylcarbinol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Round-bottom flask with a nitrogen inlet and dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under nitrogen, add a solution of 1-adamantylcarbinol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by distillation or chromatography.

Experimental Workflow and Logic

The choice of reaction conditions is critical in determining the outcome of nucleophilic substitution on this compound. The following diagram illustrates the decision-making process for selecting the appropriate reaction pathway.

Experimental_Workflow Start Starting Material: This compound Decision Desired Product? Start->Decision SN1_Conditions SN1 Conditions: Polar Protic Solvent (e.g., EtOH/H₂O, AcOH) Decision->SN1_Conditions Rearranged SN2_Conditions SN2 Conditions: Strong Nucleophile Polar Aprotic Solvent (e.g., DMF, DMSO) Decision->SN2_Conditions Unrearranged Rearranged_Product Rearranged Product (Homoadamantyl Derivative) SN1_Conditions->Rearranged_Product Direct_Substitution_Product Direct Substitution Product (Adamantylcarbinyl Derivative) SN2_Conditions->Direct_Substitution_Product

Caption: Decision workflow for nucleophilic substitution on this compound.

Applications in Drug Development

The adamantane moiety is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties. Its rigid, three-dimensional structure allows for precise positioning of functional groups to optimize interactions with biological targets. Furthermore, the lipophilicity of the adamantane cage can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, for instance, by improving its ability to cross the blood-brain barrier.[1][2]

The synthetic routes involving nucleophilic substitution on this compound and its derivatives are therefore of significant interest to drug development professionals for the synthesis of novel therapeutic agents. While direct SN2 reactions are challenging, the SN1 pathway with rearrangement provides access to the homoadamantane scaffold, which is also a valuable building block in its own right. Understanding and controlling these reaction pathways enables the synthesis of a diverse range of adamantane-containing molecules for biological screening.

Conclusion

Nucleophilic substitution reactions of this compound are governed by a competition between a sterically hindered SN2 pathway and an SN1 pathway that is dominated by a Wagner-Meerwein rearrangement. The choice of nucleophile, solvent, and temperature determines the predominant reaction mechanism and the resulting product distribution. For the synthesis of unrearranged products, forcing SN2 conditions with strong nucleophiles and aprotic solvents are necessary, though often with modest success. In contrast, solvolysis under SN1 conditions provides an efficient route to homoadamantyl derivatives. The protocols and data presented herein provide a framework for researchers to design and execute synthetic strategies involving this versatile and pharmaceutically relevant building block.

References

Application of Adamantane Derivatives in the Synthesis of Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic alkane, possesses a rigid and lipophilic cage-like structure that has made it a valuable scaffold in medicinal chemistry. Its distinct physicochemical properties, including high lipophilicity, enhance membrane permeability and can improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[1] The three-dimensional and stable framework of the adamantane cage allows for the precise spatial orientation of pharmacophoric groups, leading to increased binding affinity and selectivity for biological targets.[1] Furthermore, the adamantane moiety can sterically shield adjacent functional groups from metabolic degradation, thereby extending a drug's half-life.[1]

Adamantane derivatives have demonstrated significant biological activity, including antiviral, antidiabetic, antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2] Notably, several adamantane-based drugs, such as Amantadine, Rimantadine, and Tromantadine, have been developed as antiviral agents, primarily targeting the influenza A virus.[2][3][4] This document provides an overview of the synthesis and application of adamantane derivatives in the development of antiviral drugs, with a focus on established protocols and key experimental data.

General Workflow for Adamantane-Based Drug Discovery

The development of novel adamantane-based antiviral drugs typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Adamantane-Based Drug Discovery Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target_Identification Target Identification (e.g., M2 Proton Channel) Scaffold_Selection Scaffold Selection (Adamantane Core) Target_Identification->Scaffold_Selection Leads to Functionalization Functionalization Strategy (e.g., Amination, Acylation) Scaffold_Selection->Functionalization Informs Chemical_Synthesis Chemical Synthesis Functionalization->Chemical_Synthesis Guides Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) Chemical_Synthesis->Antiviral_Assay Provides Compounds for Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Antiviral_Assay->Cytotoxicity_Assay Correlated with Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Informs SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Guides ADME_Profiling ADME/Tox Profiling SAR_Studies->ADME_Profiling Optimizes In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) ADME_Profiling->In_Vivo_Studies Selects Candidates for Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Justifies Amantadine Synthesis from 1-Bromoadamantane 1-Bromoadamantane 1-Bromoadamantane N-Adamantylformamide N-(1-adamantyl)formamide 1-Bromoadamantane->N-Adamantylformamide 1. Formamide, H2SO4 2. Heat (90°C) Formamide Formamide H2SO4 Conc. H2SO4 Amantadine_base Amantadine (base) N-Adamantylformamide->Amantadine_base Hydrolysis (135°C) KOH KOH, H2O, Propylene Glycol Amantadine_HCl Amantadine Hydrochloride Amantadine_base->Amantadine_HCl Salt Formation HCl Aqueous HCl

References

Application of 1-Adamantylcarbinyl Iodide in Neuroprotective Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The adamantane moiety is a key pharmacophore in medicinal chemistry, renowned for its rigid, lipophilic structure that can enhance the pharmacological properties of drug candidates, including improving blood-brain barrier penetration and metabolic stability. Adamantane derivatives, such as Memantine and Amantadine, are established drugs for neurodegenerative disorders, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] 1-Adamantylcarbinyl iodide is a reactive intermediate that can be utilized to introduce the bulky and lipophilic 1-adamantylmethyl group onto various molecular scaffolds. This functionalization is a promising strategy for the development of novel, multifunctional neuroprotective agents that target pathways implicated in neurodegeneration, such as excitotoxicity, oxidative stress, and neuroinflammation.[3][4][5]

This document provides detailed application notes and protocols for the proposed synthesis and evaluation of a novel neuroprotective agent, (1-(adamantan-1-ylmethyl)-4-phenyl-1H-1,2,3-triazol-5-yl)methanol, using this compound. The synthesis is based on established "click chemistry" principles, and the biological evaluation is designed to assess its neuroprotective potential against glutamate-induced excitotoxicity.

Proposed Synthesis of a Novel Neuroprotective Agent

The following protocol describes a hypothetical synthesis of a novel triazole-based neuroprotective agent incorporating the 1-adamantylmethyl group via this compound. The rationale is to combine the neuroprotective potential of the adamantane core with a triazole linker, a scaffold known for its favorable pharmacological properties.

Experimental Protocol: Synthesis of (1-(adamantan-1-ylmethyl)-4-phenyl-1H-1,2,3-triazol-5-yl)methanol

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H2O)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Synthesis of 1-(azidomethyl)adamantane

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 1-(azidomethyl)adamantane.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a flask, dissolve 1-(azidomethyl)adamantane (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of t-BuOH and H2O.

  • Add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) to the solution.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction with water and extract with DCM (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO4 and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final compound, (1-(adamantan-1-ylmethyl)-4-phenyl-1H-1,2,3-triazol-5-yl)methanol.

Data Presentation: Synthetic Results

StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
11-(azidomethyl)adamantaneThis compoundNaN3DMF6012~90
2(1-(adamantan-1-ylmethyl)-4-phenyl-1H-1,2,3-triazol-5-yl)methanol1-(azidomethyl)adamantane, PhenylacetyleneCuSO4·5H2O, Sodium ascorbatet-BuOH/H2ORT24~85

Note: Yields are hypothetical and based on typical outcomes for these reaction types.

Biological Evaluation: Neuroprotective Activity

The neuroprotective effects of the synthesized compound would be evaluated in an in vitro model of glutamate-induced excitotoxicity in neuronal cells (e.g., SH-SY5Y or primary cortical neurons).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the synthesized compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Induction of Excitotoxicity: Add glutamate (e.g., 5 mM final concentration) to the wells (except for the control group) and incubate for 24 hours. A positive control group treated with Memantine should be included.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Data Presentation: Neuroprotective Effects

CompoundConcentration (µM)Glutamate (5 mM)Cell Viability (% of Control)
Vehicle--100 ± 5.2
Vehicle-+45 ± 3.8
Synthesized Cpd1+52 ± 4.1
Synthesized Cpd5+65 ± 3.9
Synthesized Cpd10+78 ± 4.5
Synthesized Cpd25+85 ± 3.7
Synthesized Cpd50+88 ± 4.0
Memantine10+75 ± 4.2

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway: Proposed Neuroprotective Mechanism

G cluster_0 Glutamate-Induced Excitotoxicity cluster_1 Neuroprotective Intervention Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Downstream Downstream Apoptotic Pathways (e.g., Calpain activation, ROS production) Ca_influx->Downstream CellDeath Neuronal Cell Death Downstream->CellDeath Compound Adamantylmethyl-Triazole Compound Compound->NMDAR Blockade

Caption: Proposed mechanism of neuroprotection.

Experimental Workflow

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1-Adamantylcarbinyl iodide azide_formation Azide Formation start->azide_formation click_reaction Click Chemistry azide_formation->click_reaction final_product Purified Neuroprotective Agent click_reaction->final_product treatment Compound Treatment final_product->treatment cell_culture Neuronal Cell Culture cell_culture->treatment glutamate_exposure Glutamate-induced Excitotoxicity treatment->glutamate_exposure viability_assay Cell Viability Assay (MTT) glutamate_exposure->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Workflow for synthesis and evaluation.

References

protocol for the reaction of 1-Adamantylcarbinyl iodide with sodium azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 1-Adamantylcarbinyl Azide

Abstract

This document provides a detailed protocol for the synthesis of 1-adamantylcarbinyl azide, also known as 1-(azidomethyl)adamantane, through the nucleophilic substitution reaction of 1-adamantylcarbinyl iodide with sodium azide. Due to the neopentyl-like structure of the starting material, this reaction is subject to significant steric hindrance, necessitating carefully optimized conditions to achieve a reasonable yield. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require access to this sterically hindered azide for further chemical modifications, such as "click" chemistry or reduction to the corresponding amine.

Introduction

The adamantane cage is a versatile scaffold in medicinal chemistry and materials science, prized for its rigidity, lipophilicity, and metabolic stability. The introduction of an azido group onto this framework, specifically at the methylene position adjacent to the cage, provides a valuable handle for a variety of chemical transformations. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, which allows for the facile conjugation of the adamantyl moiety to other molecules.

The synthesis of 1-adamantylcarbinyl azide is most commonly achieved via a nucleophilic substitution reaction, where a suitable leaving group on the 1-adamantylcarbinyl core is displaced by an azide anion.[1] While halides such as bromide and iodide are common precursors, the reaction is mechanistically challenging. The bulky adamantyl group creates significant steric hindrance at the reaction center, which dramatically slows the rate of the preferred bimolecular nucleophilic substitution (SN2) pathway.[2][3] This protocol outlines the synthesis of 1-adamantylcarbinyl azide from this compound and sodium azide, with a focus on overcoming the inherent steric challenges.

Reaction Scheme

The overall reaction is a nucleophilic substitution, as depicted below:

The reaction proceeds via an SN2 mechanism, where the azide anion acts as the nucleophile.[1]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound (Substrate)

    • Sodium azide (NaN3) (Reagent)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Solvent)

    • Diethyl ether (for extraction)

    • Saturated aqueous sodium bicarbonate solution (for workup)

    • Brine (for workup)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Fume hood

Safety Precautions
  • Sodium azide (NaN3) is highly toxic and can be explosive, especially upon contact with acids (forms highly toxic and explosive hydrazoic acid) or heavy metals. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust. All equipment used to handle sodium azide should be decontaminated with a suitable oxidizing agent (e.g., ceric ammonium nitrate solution).

  • This compound is a lachrymator and should be handled in a fume hood.

  • DMF and DMSO are skin-penetrating solvents. Avoid direct contact.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous DMF or DMSO (approximately 10 mL per gram of iodide).

  • Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 2.0 eq.). Using a slight excess of sodium azide helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 70-90 °C with vigorous stirring. The elevated temperature is necessary to overcome the steric hindrance and achieve a reasonable reaction rate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Due to the slow nature of the reaction, it may require 24-48 hours to reach completion.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of the reaction solvent).

    • Extract the aqueous phase with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 1-adamantylcarbinyl azide as a colorless oil or a low-melting solid.

Data Presentation

ParameterValue/RangeNotes
Reactants
This compound1.0 eq.Starting material.
Sodium Azide1.5 - 2.0 eq.A slight excess is used to favor product formation.
Reaction Conditions
SolventAnhydrous DMF or DMSOPolar aprotic solvents are preferred to enhance the nucleophilicity of the azide anion.[4]
Temperature70 - 90 °CElevated temperature is required to overcome the high activation energy due to steric hindrance.
Reaction Time24 - 48 hoursThe reaction is slow due to the sterically hindered nature of the substrate.[2]
Product
1-Adamantylcarbinyl AzideExpected Yield: ModerateYields for sterically hindered substrates are typically not quantitative. A specific yield for this reaction is not widely reported.
AppearanceColorless oil or low-melting solid
Characterization Data
Molecular Weight191.27 g/mol [1]
IR (cm-1)~2100 (strong, sharp N3 stretch)A characteristic peak for the azide functional group.
1H NMR (CDCl3, δ)~3.0 (s, 2H, -CH2N3), 1.5-1.8 (m, 15H, adamantyl)The chemical shift of the methylene protons will be downfield due to the electron-withdrawing azide group.
13C NMR (CDCl3, δ)~60 (-CH2N3), ~40, ~37, ~32, ~28 (adamantyl carbons)The exact chemical shifts may vary slightly.

Visualizations

Signaling Pathway/Reaction Mechanism

sn2_mechanism reactant This compound + N3- transition_state Transition State [N3---CH2(Ad)---I]⁻ reactant->transition_state SN2 Attack product 1-Adamantylcarbinyl Azide + I- transition_state->product Leaving Group Departure

Caption: SN2 reaction mechanism for azide substitution.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Iodide in DMF/DMSO add_azide Add Sodium Azide dissolve->add_azide heat Heat (70-90°C, 24-48h) add_azide->heat cool Cool to RT heat->cool quench Pour into Water cool->quench extract Extract with Diethyl Ether quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry (MgSO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product Pure Product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

  • Low or No Product Formation:

    • Insufficient reaction time or temperature: Due to the high steric hindrance, this reaction requires forcing conditions. Ensure the temperature is maintained and consider extending the reaction time.

    • Wet solvent: The presence of water can solvate the azide anion, reducing its nucleophilicity. Ensure the use of anhydrous solvent.

    • Poor quality starting material: Verify the purity of the this compound.

  • Formation of Side Products:

    • Elimination (E2) reaction: Although less likely with a primary halide, prolonged heating could potentially lead to some elimination. This can be minimized by using the lowest effective temperature.

    • Rearrangement products: While SN2 reactions are not prone to rearrangements, any competing SN1 pathway could lead to rearranged products. The use of a polar aprotic solvent and a strong nucleophile (azide) strongly favors the SN2 pathway.

Conclusion

The synthesis of 1-adamantylcarbinyl azide from its corresponding iodide and sodium azide is a viable but challenging transformation due to the sterically demanding neopentyl-like structure of the substrate. The provided protocol offers a robust starting point for researchers, emphasizing the need for elevated temperatures, extended reaction times, and the use of a polar aprotic solvent to facilitate the SN2 reaction. Careful adherence to safety protocols, particularly when handling sodium azide, is paramount. The resulting product is a valuable intermediate for the introduction of the adamantyl moiety into a wide range of molecular architectures.

References

Application Notes and Protocols: Formation of Grignard Reagent from 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The adamantane moiety is of significant interest in drug discovery due to its unique structural and physicochemical properties, including high lipophilicity and metabolic stability. Incorporating the adamantyl group can enhance a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The formation of a Grignard reagent from 1-Adamantylcarbinyl iodide, a sterically hindered primary iodide, presents unique challenges that require careful optimization of reaction conditions to achieve successful synthesis and minimize side reactions. These application notes provide a detailed protocol and discussion for the preparation of 1-Adamantylcarbinyl magnesium iodide.

Challenges in the Synthesis of 1-Adamantylcarbinyl Magnesium Iodide

The primary challenge in forming a Grignard reagent from this compound is the steric hindrance imposed by the bulky adamantyl group. This steric bulk can impede the approach of the alkyl iodide to the magnesium surface, slowing down the rate of Grignard reagent formation and promoting side reactions such as Wurtz-type coupling.[1]

Experimental Protocols

This section details the recommended procedures for the formation of 1-Adamantylcarbinyl magnesium iodide. Due to the challenging nature of this reaction, activation of the magnesium surface is critical.

Method 1: Grignard Reagent Formation with Iodine Activation

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal

  • Anhydrous work-up solution (e.g., saturated aqueous ammonium chloride)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask under a stream of inert gas to sublime the iodine, which helps to etch the magnesium oxide layer from the surface of the turnings.[2]

  • Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF to the activated magnesium. The disappearance of the iodine color and the appearance of cloudiness or gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming or sonication may be applied.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent can then be used in subsequent reactions. For determination of yield, an aliquot can be quenched with a standard acid and back-titrated.

Method 2: Grignard Reagent Formation using Rieke Magnesium (Highly Activated Magnesium)

For particularly challenging Grignard preparations, the use of highly reactive "Rieke" magnesium is recommended.[3]

Materials:

  • This compound

  • Rieke Magnesium (prepared in situ or purchased)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous work-up solution

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: As described in Method 1.

  • Reaction with Rieke Magnesium: Add a solution of this compound in anhydrous THF to a freshly prepared suspension of Rieke Magnesium in THF at a suitable temperature (often starting at low temperatures, e.g., -78 °C, and slowly warming to room temperature).

  • Monitoring and Use: The reaction progress can be monitored by quenching aliquots and analyzing for the presence of the starting iodide. The resulting Grignard solution should be used immediately.

Data Presentation

ParameterMethod 1: Iodine ActivationMethod 2: Rieke MagnesiumNotes
Expected Yield Moderate to LowModerate to GoodYields are highly dependent on the purity of reagents and the effectiveness of magnesium activation. Steric hindrance is a major limiting factor.
Reaction Time Several hours1-3 hoursRieke magnesium significantly reduces reaction time.
Key Side Reaction Wurtz-type coupling (formation of 1,2-di(adamantyl)ethane)MinimizedThe high reactivity of Rieke magnesium favors the Grignard formation over coupling.
Initiation Difficulty Can be difficultGenerally facileRieke magnesium has a much larger and oxide-free surface area.

Visualization of Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use reagents This compound, Anhydrous Solvent addition Slow Addition of Iodide reagents->addition mg Magnesium Turnings activation Magnesium Activation (e.g., Iodine) mg->activation glassware Flame-dried Glassware glassware->activation initiation Initiation activation->initiation initiation->addition formation Grignard Reagent Formation addition->formation quenching Quenching (for titration) formation->quenching further_reaction Use in Subsequent Synthesis formation->further_reaction titration Yield Determination quenching->titration

Caption: Workflow for the synthesis of 1-Adamantylcarbinyl magnesium iodide.

Applications in Drug Development

The successful formation of 1-Adamantylcarbinyl magnesium iodide opens avenues for the synthesis of novel adamantane-containing molecules with potential therapeutic applications. This Grignard reagent can be used as a nucleophile to react with a variety of electrophiles, such as aldehydes, ketones, esters, and epoxides, to introduce the adamantylcarbinyl moiety into a target structure.[4][5] The unique properties of the adamantane cage can be leveraged to improve the pharmacological profile of drug candidates.[6]

The preparation of Grignard reagents from sterically hindered primary iodides like this compound is a challenging but feasible process. Careful attention to experimental conditions, particularly the activation of magnesium, is crucial for success. The use of highly activated magnesium, such as Rieke magnesium, is a promising strategy to improve yields and reduce side reactions. The availability of 1-Adamantylcarbinyl magnesium iodide provides a valuable tool for medicinal chemists in the design and synthesis of novel therapeutics.

References

Application Notes and Protocols for the Purification of 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylcarbinyl iodide, also known as 1-(iodomethyl)adamantane, is a key intermediate in the synthesis of various adamantane-based compounds with significant potential in drug discovery and materials science. The rigid and lipophilic adamantane cage imparts unique physicochemical properties to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. The purity of this compound is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This document provides detailed application notes and protocols for the effective purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography.

Potential Impurities

The synthesis of this compound typically proceeds via the reaction of 1-adamantanemethanol with an iodine source. Common impurities that may be present in the crude product include:

  • Unreacted 1-adamantanemethanol: The starting alcohol may not be fully consumed during the reaction.

  • 1-Adamantylcarbinyl bromide/chloride: If the iodinating agent is generated in situ from a bromide or chloride source, these corresponding halides may be present as byproducts.

  • 1,3-Disubstituted adamantane derivatives: Under certain reaction conditions, disubstitution of the adamantane core can occur, leading to impurities that can be challenging to separate.[1]

  • Solvent and reagent residues: Residual solvents and unreacted reagents from the synthesis and workup steps.

Purification Strategies

The choice of purification method depends on the impurity profile and the desired final purity of the this compound. A combination of techniques is often employed for optimal results.

A general workflow for the purification of this compound is presented below:

Caption: General workflow for the purification of this compound.

Data Presentation

The following table summarizes the expected outcomes for the described purification techniques. The data is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical Starting PurityExpected Final PurityTypical YieldScaleAdvantagesDisadvantages
Recrystallization 85-95%>98%70-90%mg to kgHigh purity, scalable, cost-effectivePotential for product loss in mother liquor
Column Chromatography 50-90%>97%60-85%mg to gEffective for complex mixtures, good separationTime-consuming, requires larger solvent volumes

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying this compound when the impurities are present in smaller quantities and have different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexane, Heptane, or a mixture such as Hexane/Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at room temperature. If it is soluble, the solvent is not suitable. Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate. A solvent system where the product is soluble at high temperatures and insoluble at low temperatures is ideal. For this compound, non-polar solvents like hexane or heptane are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound is reported to be in the range of 52-54 °C.

Protocol 2: Column Chromatography

Column chromatography is recommended when the crude product contains a significant amount of impurities with polarities similar to the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane, or a gradient of Hexane/Ethyl Acetate)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that provides good separation between this compound and its impurities. A good starting point is a non-polar solvent like hexane, with increasing polarity by adding small amounts of ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane).

    • Pour the slurry into the column, allowing the eluent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the eluent (e.g., from 100% hexane to 1% ethyl acetate in hexane, then 2%, and so on).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for choosing a purification method based on the initial assessment of the crude product.

PurificationDecision start Crude Product Analysis (TLC/NMR) purity_check Purity > 85% and minor impurities? start->purity_check complexity_check Complex mixture or close-running spots? purity_check->complexity_check No recrystallization Recrystallization purity_check->recrystallization Yes complexity_check->recrystallization No column_chrom Column Chromatography complexity_check->column_chrom Yes further_purification Purity sufficient? recrystallization->further_purification column_chrom->further_purification further_purification->recrystallization No, from Column further_purification->column_chrom No, from Recrystallization pure_product Pure Product further_purification->pure_product Yes

Caption: Decision tree for selecting a purification technique.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-Adamantylcarbinyl Iodide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Adamantylcarbinyl iodide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 1-Adamantylcarbinol?

A1: The most prevalent and effective methods for converting 1-Adamantylcarbinol (also known as 1-adamantanemethanol) to this compound are variations of nucleophilic substitution reactions. Due to the primary nature of the alcohol, SN2-type reactions are favored. The two most common approaches are:

  • The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and a source of iodine (such as I₂) to convert the alcohol directly to the alkyl iodide. The reaction is known for its mild conditions and generally good yields.[1]

  • Modified Finkelstein Reaction: This two-step approach involves first converting the alcohol to a good leaving group, such as a tosylate or mesylate, and then displacing this group with an iodide salt (e.g., sodium iodide in acetone). This method can also be very effective but requires an additional synthetic step.

Q2: Why is steric hindrance a concern in the synthesis of this compound?

A2: The adamantyl group is a bulky, three-dimensional cage-like structure. This steric bulk can significantly hinder the backside attack required for an SN2 reaction at the adjacent methylene carbon. This can lead to slower reaction rates and may require more forcing conditions compared to less hindered primary alcohols. Careful optimization of reaction parameters is therefore crucial to achieve high yields.

Q3: What are the typical side products I should be aware of?

A3: Potential side products in the synthesis of this compound can include:

  • Unreacted 1-Adamantylcarbinol: Incomplete conversion is a common issue, especially if the reaction conditions are not optimized.

  • Triphenylphosphine oxide (TPPO): In the Appel reaction, triphenylphosphine is converted to triphenylphosphine oxide as a byproduct. This can sometimes be challenging to separate from the desired product.

  • Elimination products: Although less likely with a primary substrate, under certain conditions (e.g., high temperatures, presence of a strong base), elimination to form an alkene could occur.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves the following steps:

  • Workup: After the reaction is complete, a standard aqueous workup is often performed to remove water-soluble byproducts and reagents. This may involve washing with a solution of sodium thiosulfate to quench any remaining iodine.

  • Solvent Removal: The organic solvent is removed under reduced pressure.

  • Purification of the crude product:

    • Column Chromatography: This is a very effective method for separating the desired product from non-polar impurities and any remaining starting material. A silica gel column with a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate mixture) is commonly used.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on an Appel-type reaction.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient reaction time or temperature: Due to the steric hindrance of the adamantyl group, the reaction may be sluggish. 2. Poor quality reagents: Moisture in the solvent or on the glassware can deactivate the reagents. Old or impure triphenylphosphine or iodine can also lead to poor results. 3. Incorrect stoichiometry: An improper ratio of alcohol to triphenylphosphine and iodine can result in incomplete reaction.1. Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal reaction time. A moderate increase in temperature may be beneficial, but excessive heat should be avoided to prevent side reactions. 2. Ensure anhydrous conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven before use. Use high-purity reagents. 3. Optimize reagent stoichiometry: A slight excess of triphenylphosphine and iodine relative to the alcohol is often used to drive the reaction to completion.
Presence of a Significant Amount of Unreacted Starting Material 1. Sub-optimal reaction conditions: As with low product formation, the reaction may not have gone to completion. 2. Steric hindrance impeding the reaction: The bulky adamantyl group may be slowing the reaction rate significantly.1. Re-evaluate reaction parameters: Consider increasing the reaction time, temperature, or the concentration of the reagents. 2. Consider a two-step approach: If the direct conversion is consistently low-yielding, converting the alcohol to a tosylate or mesylate followed by a Finkelstein reaction with sodium iodide may provide a higher overall yield.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) 1. Co-elution during chromatography: TPPO can sometimes have a similar polarity to the product, making separation by column chromatography difficult. 2. Crystallization issues: TPPO can sometimes co-crystallize with the product.1. Optimize chromatography: Use a less polar solvent system to increase the separation between the product and TPPO on the silica gel column. 2. Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or ether, allowing for its removal by filtration before further purification.
Formation of Colored Impurities 1. Excess iodine: A persistent purple or brown color in the final product indicates the presence of residual iodine. 2. Decomposition: The product may be sensitive to light or air, leading to decomposition and the formation of colored byproducts.1. Quench excess iodine: During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. 2. Protect from light and air: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a dark container.

Experimental Protocols

Key Experiment: Synthesis of this compound via the Appel Reaction

This protocol is adapted from the procedure described by Profitt, J. A., Watt, D. S., & Corey, E. J. in J. Org. Chem. 1975, 40 (1), 127–128.[1]

Materials:

  • 1-Adamantylcarbinol (1-adamantanemethanol)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Benzene (anhydrous)

  • Pyridine (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Adamantylcarbinol (1.0 equivalent) in anhydrous benzene.

  • Reagent Addition: Add triphenylphosphine (1.1 equivalents) and iodine (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with hexane and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using hexane as the eluent.

  • Characterization: The final product, this compound, can be characterized by NMR spectroscopy. The expected yield is approximately 95%.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on the referenced literature and provides a hypothetical comparison for troubleshooting purposes.

Parameter Literature Value (J. Org. Chem. 1975) [1]Hypothetical Low Yield Scenario Hypothetical Optimized Condition
Starting Material 1-Adamantylcarbinol1-Adamantylcarbinol1-Adamantylcarbinol
Reagents PPh₃, I₂PPh₃, I₂PPh₃, I₂
Solvent BenzeneDichloromethane (not fully anhydrous)Acetonitrile (anhydrous)
Temperature Room TemperatureRoom Temperature40 °C
Reaction Time Not specified, monitor by TLC2 hours6 hours
Yield 95%40%>95%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 1-Adamantylcarbinol in anhydrous benzene add_reagents Add PPh3 and I2 start->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react dilute Dilute with Hexane react->dilute wash Wash with aq. Na2S2O3 dilute->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column Chromatography (Silica gel, Hexane) concentrate->chromatography characterization Characterize by NMR chromatography->characterization final_product This compound characterization->final_product

Caption: Workflow for the synthesis of this compound.

Appel Reaction Mechanism

appel_mechanism reagents PPh3 + I2 phosphonium_iodide [Ph3P-I]+ I- reagents->phosphonium_iodide Formation of phosphonium iodide oxyphosphonium [Ad-CH2-O-PPh3]+ I- phosphonium_iodide->oxyphosphonium Reaction with alcohol alcohol 1-Adamantylcarbinol alcohol->oxyphosphonium product This compound oxyphosphonium->product SN2 attack by I- byproduct Triphenylphosphine oxide (TPPO) oxyphosphonium->byproduct

Caption: Simplified mechanism of the Appel reaction for this compound synthesis.

References

common side reactions in the preparation of 1-Adamantylcarbinyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Adamantylcarbinyl iodide. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A common and effective method for the synthesis of this compound is the reaction of 1-Adamantylcarbinol with an iodine source, often in the presence of a phosphine, such as the Appel reaction, or by using hydroiodic acid. A typical laboratory-scale procedure involves the reaction of 1-Adamantylcarbinol with iodine and triphenylphosphine in a suitable solvent like dichloromethane or acetonitrile.

Q2: I am seeing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

The most probable side reactions involve the formation of a carbocation intermediate, the 1-adamantylcarbinyl cation, which is prone to rearrangement. The primary side products are typically isomers of the desired product resulting from Wagner-Meerwein rearrangements.[1][2]

Q3: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors:

  • Carbocation Rearrangement: The primary reason for low yields is often the rearrangement of the intermediate 1-adamantylcarbinyl cation to more stable carbocations, leading to the formation of isomeric iodides.[1][3]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Substrate Purity: Impurities in the starting material, 1-Adamantylcarbinol, can interfere with the reaction.

  • Reagent Decomposition: Iodine and triphenylphosphine should be of high purity and handled under anhydrous conditions to prevent decomposition.

To improve the yield, consider running the reaction at lower temperatures to minimize carbocation rearrangements and ensuring all reagents and solvents are pure and dry.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Multiple products observed by TLC/NMR Carbocation rearrangement leading to isomeric iodide byproducts.[1][2]- Lower the reaction temperature to disfavor rearrangement pathways.- Use a less polar solvent to stabilize the desired product over the rearranged intermediates.- Consider alternative synthetic routes that avoid the formation of a primary carbocation.
Low or no conversion of starting material - Insufficient reaction time or temperature.- Deactivated reagents (e.g., wet triphenylphosphine or iodine).- Monitor the reaction progress using TLC until the starting material is consumed.- Ensure all reagents are fresh and anhydrous. Handle hygroscopic materials in a glovebox or under an inert atmosphere.
Formation of a significant amount of triphenylphosphine oxide This is an expected byproduct of the Appel reaction.Purify the crude product using column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) will effectively separate the desired iodide from the more polar triphenylphosphine oxide.
Product decomposes during purification This compound may have limited stability, especially when exposed to light or heat.[4]- Perform purification steps quickly and at low temperatures.- Use a rotary evaporator with a water bath at a controlled, low temperature.- Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Protocol: Synthesis of this compound via the Appel Reaction

Materials:

  • 1-Adamantylcarbinol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Adamantylcarbinol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.2 eq) in anhydrous dichloromethane to the flask. The reaction mixture will typically turn from a dark purple to a pale yellow or colorless solution upon completion.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.

Reaction Mechanisms and Side Reactions

The formation of this compound proceeds through the activation of the alcohol by the phosphonium iodide species. However, the intermediate can undergo rearrangement.

Reaction_Workflow A 1-Adamantylcarbinol B [Ad-CH2-OPPh3]+ I- A->B  PPh3, I2 C This compound B->C  SN2 displacement D 1-Adamantylcarbinyl cation B->D  Loss of OPPh3  (SN1 character) E Rearranged Carbocation D->E  Wagner-Meerwein  Rearrangement F Rearranged Iodide E->F  I- attack

Caption: Main reaction pathway and major side reaction in the synthesis of this compound.

The key to minimizing side reactions is to favor the SN2 pathway over the SN1-like pathway that leads to the formation of the carbocation.

Rearrangement_Mechanism start 1-Adamantylcarbinyl Cation rearranged 3-Homoadamantyl Cation (More Stable) start->rearranged [1,2]-Alkyl Shift (Ring Expansion) product Rearranged Iodide Product rearranged->product Nucleophilic Attack by I-

Caption: Wagner-Meerwein rearrangement of the 1-Adamantylcarbinyl cation.

References

Technical Support Center: Troubleshooting Failed Sonogashira Couplings with Adamantyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sonogashira coupling reactions with sterically demanding adamantyl iodides.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling with 1-iodoadamantane failing or giving very low yields?

A1: The primary challenge in Sonogashira couplings with 1-iodoadamantane is the significant steric hindrance of the adamantyl group. This bulkiness can impede several key steps in the catalytic cycle:

  • Slow Oxidative Addition: The bulky adamantyl group can hinder the approach of the palladium catalyst to the carbon-iodine bond, slowing down the initial oxidative addition step, which is often rate-limiting.

  • Difficult Reductive Elimination: The steric strain in the transition state leading to the final product can make the reductive elimination step energetically unfavorable.

  • Catalyst Decomposition: Under forcing conditions (e.g., high temperatures) that might be used to overcome steric hindrance, the palladium catalyst can decompose, leading to the formation of inactive palladium black.[1]

Q2: What are the most common side reactions observed when coupling adamantyl iodides?

A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[2] This is particularly problematic when the desired cross-coupling reaction is slow due to the steric hindrance of the adamantyl iodide. The presence of oxygen can promote this undesired dimerization.[2] Another potential side reaction is the decomposition of the starting materials or product under harsh reaction conditions.

Q3: Is a copper co-catalyst necessary for the Sonogashira coupling of adamantyl iodide?

A3: While the traditional Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the formation of the copper acetylide and increase the reaction rate, its presence can also promote the undesirable homocoupling of the alkyne.[2] For sterically hindered substrates like adamantyl iodide, where the cross-coupling is inherently slow, minimizing homocoupling is critical. Therefore, a copper-free Sonogashira protocol is often preferred and has been shown to be effective.[3]

Q4: Can I use other adamantyl halides, such as bromides or chlorides?

A4: The reactivity of the halide in the Sonogashira coupling follows the general trend: I > Br > Cl.[2] Adamantyl iodides are the most reactive and are therefore the preferred substrates. While adamantyl bromides might be coupled under more forcing conditions, adamantyl chlorides are generally unreactive in standard Sonogashira couplings. Attempting the reaction with less reactive halides will likely exacerbate the problems caused by steric hindrance and lead to even lower yields or no reaction at all.

Troubleshooting Guide

Problem 1: No reaction or very low conversion of 1-iodoadamantane.
Possible CauseTroubleshooting Step
Inactive Catalyst The active Pd(0) species may not be forming or has decomposed. Use a fresh batch of palladium precatalyst and ensure ligands are not oxidized. Consider using an air-stable precatalyst.
Insufficient Catalyst Activity Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for the sterically demanding adamantyl iodide. Switch to a more active catalyst system, such as one employing bulky, electron-rich N-heterocyclic carbene (NHC) ligands.
Inappropriate Ligand The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands or NHC ligands are often more effective.
Low Reaction Temperature The steric hindrance of the adamantyl group may require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, for example, to 60-80 °C, while monitoring for catalyst decomposition.[1]
Poor Solvent Choice The solvent needs to solubilize all components of the reaction. Polar aprotic solvents like DMF, THF, or NMP are often good choices.[2][4]
Incorrect Base An appropriate base is required to deprotonate the terminal alkyne. Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. For challenging couplings, a stronger base might be necessary.
Problem 2: Significant formation of alkyne homocoupling product (Glaser coupling).
Possible CauseTroubleshooting Step
Presence of Oxygen Glaser coupling is an oxidative process. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and reagents before use.
High Copper(I) Concentration The copper co-catalyst is a known promoter of alkyne homocoupling.[2] If using a copper-catalyzed system, reduce the amount of CuI.
Slow Cross-Coupling When the desired cross-coupling is slow, the competing homocoupling reaction can dominate. Address the slow cross-coupling using the troubleshooting steps outlined in Problem 1.
Ineffective Solution The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol .[3]

Experimental Protocols

Successful Copper-Free Sonogashira Coupling of 1-Iodoadamantane

This protocol is based on a successful reported procedure for the coupling of a sterically hindered, unactivated alkyl iodide.

Reaction Scheme:

Reagents and Conditions:

ComponentMolar Equiv. / Mol%Details
1-Iodoadamantane1.0-
Phenylacetylene1.5-
[(π-allyl)PdCl]₂2.5 mol%Palladium precatalyst
NHC Ligand (e.g., IPr*)5.0 mol%N-Heterocyclic Carbene Ligand
K₃PO₄2.0Base
Dioxane-Solvent
Temperature60 °C-
Yield 75% Isolated yield

*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Detailed Methodology:

  • Preparation: In a glovebox, add [(π-allyl)PdCl]₂ (2.5 mol%) and the NHC ligand (5.0 mol%) to a dry reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add K₃PO₄ (2.0 equivalents), 1-iodoadamantane (1.0 equivalent), and the terminal alkyne (1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed Sonogashira couplings with adamantyl iodides.

Troubleshooting_Workflow Troubleshooting Sonogashira with Adamantyl Iodides start Reaction Failure: Low/No Yield or Side Products check_conversion Analyze Crude Reaction: Low Conversion or Homocoupling? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low Conversion homocoupling Mainly Homocoupling check_conversion->homocoupling Homocoupling optimize_catalyst Optimize Catalyst System: - Use fresh catalyst/ligand - Switch to Pd/NHC system - Increase catalyst loading low_conversion->optimize_catalyst go_cu_free Switch to Copper-Free Protocol homocoupling->go_cu_free increase_temp Increase Temperature (e.g., 60-80 °C) optimize_catalyst->increase_temp check_reagents Check Reagents: - Purity of adamantyl iodide - Purity of alkyne - Anhydrous/degassed solvent & base increase_temp->check_reagents success Successful Coupling check_reagents->success degas Ensure Rigorous Degassing (Freeze-Pump-Thaw) go_cu_free->degas slow_addition Slowly Add Alkyne (Syringe Pump) degas->slow_addition slow_addition->success

Caption: A decision-making workflow for troubleshooting common issues in Sonogashira couplings of adamantyl iodides.

References

preventing the degradation of 1-Adamantylcarbinyl iodide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling 1-Adamantylcarbinyl iodide in chemical reactions, focusing on preventing its degradation. Due to its unique structure—a primary iodide hindered by a bulky adamantyl group—it is susceptible to specific degradation pathways that can lower product yields and complicate purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during a reaction?

A1: The major degradation pathways stem from the steric hindrance around the primary carbon bearing the iodide. While direct SN2 substitution is often desired, it is extremely slow.[1] Competing and often faster degradation pathways include:

  • Carbocation Rearrangement (SN1/E1-type): Under polar or heated conditions, the iodide may leave, forming an unstable primary carbocation. This carbocation will rapidly rearrange via a 1,2-hydride shift to form a more stable tertiary adamantyl carbocation. This rearranged carbocation can then react with nucleophiles or undergo elimination.[2][3][4]

  • Elimination (E2-type): In the presence of a strong base, direct elimination of HI can occur to form 1-adamantylmethylene. This is a common side reaction, especially at elevated temperatures.[5]

Q2: My reaction is giving a mixture of products, including a tertiary alcohol/ether. What is happening?

A2: The formation of a tertiary adamantyl product is a strong indicator of carbocation rearrangement. The this compound is likely undergoing an SN1-type pathway where the initial primary carbocation rearranges to a more stable tertiary carbocation at the adamantyl bridgehead. This new carbocation is then trapped by your nucleophile or solvent.

Q3: How can I favor the desired SN2 substitution and avoid rearrangement?

A3: To favor the slow SN2 pathway, you need to create conditions that strongly disfavor carbocation formation. This includes:

  • Using aprotic polar solvents: Solvents like DMSO or DMF can solvate the nucleophile without promoting the formation of carbocations.[6]

  • Employing a strong, non-hindered nucleophile: A higher concentration of a potent nucleophile can increase the rate of the desired SN2 reaction relative to competing pathways.

  • Maintaining low reaction temperatures: Higher temperatures provide the activation energy for elimination and carbocation formation.[7]

Q4: What type of base should I use if my reaction requires basic conditions?

A4: The choice of base is critical. To minimize E2 elimination, use a non-nucleophilic, sterically hindered base if its role is simply to deprotonate a substrate. However, if your nucleophile is also the base (e.g., an alkoxide), using a less hindered alkoxide at lower temperatures can favor substitution over elimination. Very strong, bulky bases like potassium tert-butoxide will strongly favor elimination.

Q5: What are the ideal storage conditions for this compound?

A5: Like many alkyl iodides, this compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). Iodides can be sensitive to light and air, potentially leading to the formation of iodine, which can color the compound and introduce impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired substitution product. Degradation via Rearrangement: Reaction conditions (polar protic solvent, high temperature) are favoring an SN1 pathway and subsequent carbocation rearrangement.Switch to a polar aprotic solvent (e.g., DMSO, DMF). Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Degradation via Elimination: A strong, sterically hindered base is promoting an E2 reaction.If possible, use a weaker, non-nucleophilic base. If the nucleophile is basic, consider using a less hindered version at a lower temperature.
Slow SN2 Reaction: The inherent steric hindrance of the adamantyl group makes the SN2 reaction extremely slow.[6][8]Increase the concentration of the nucleophile. If feasible, consider converting the iodide to a better leaving group, though iodide is already quite reactive.[6][8] Allow for longer reaction times at a controlled, low temperature.
Formation of an alkene byproduct. E2 Elimination: The base used is causing the elimination of HI.Lower the reaction temperature. Use a less sterically hindered base if the goal is substitution.
Formation of rearranged (tertiary adamantyl) products. SN1/E1 Pathway: The reaction conditions are promoting the formation and rearrangement of a carbocation.Avoid polar protic solvents (e.g., alcohols, water). Ensure the reaction is run at a low temperature.
The starting material has a purple or brown tint. Decomposition: Exposure to light or air has caused the liberation of free iodine.Purify the this compound before use (e.g., by passing a solution through a short plug of alumina or by recrystallization). Store the compound properly.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Degradation

This protocol aims to favor the SN2 pathway for the reaction of this compound with a generic nucleophile (Nu-).

  • Preparation:

    • Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (argon or nitrogen).

    • Use anhydrous aprotic polar solvent (e.g., DMSO or DMF).

    • Ensure the this compound is pure and free of colored impurities.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the nucleophile (1.2 equivalents) in the anhydrous solvent.

    • If the nucleophile needs to be generated in situ (e.g., deprotonation of an alcohol), add the base (e.g., NaH) at 0°C and stir until gas evolution ceases.

    • Cool the solution to 0°C.

  • Addition of Iodide:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Add the iodide solution dropwise to the stirred nucleophile solution at 0°C.

  • Reaction Monitoring:

    • Allow the reaction to warm slowly to room temperature and stir for 24-48 hours. The reaction is expected to be slow.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting iodide and the formation of the desired product.

  • Work-up:

    • Once the reaction is complete, quench the mixture by carefully pouring it into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Degradation Pathways

A 1-Adamantylcarbinyl Iodide B Desired SN2 Product A->B  SN2 (Slow) + Nucleophile C Primary Carbocation (Unstable) A->C SN1/E1 Conditions (Polar Solvent, Heat) F Elimination Product (Alkene) A->F E2 Conditions + Strong Base D Tertiary Carbocation (Rearranged) C->D 1,2-Hydride Shift (Fast) E Rearranged Substitution Product D->E + Nucleophile D->F - H+

Caption: Degradation pathways of this compound.

Troubleshooting Workflow

Start Low Yield or Impure Product CheckProducts Analyze Byproducts: Rearranged or Alkene? Start->CheckProducts Rearranged Rearranged Product (Tertiary Adamantyl) CheckProducts->Rearranged Rearranged Alkene Alkene Product CheckProducts->Alkene Alkene Slow No significant byproducts, just slow reaction CheckProducts->Slow Slow/No Reaction Solvent Use Polar Aprotic Solvent (DMSO, DMF) Rearranged->Solvent Temp1 Lower Reaction Temperature Rearranged->Temp1 Alkene->Temp1 Base Use Weaker / Less- Hindered Base Alkene->Base Conc Increase Nucleophile Concentration / Time Slow->Conc

Caption: Troubleshooting logic for reactions with this compound.

References

Technical Support Center: Purification of Adamantane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of adamantane-containing compounds. The unique physicochemical properties of the adamantane cage, such as high lipophilicity, rigidity, and a tendency to form stable crystal lattices, can present specific hurdles during isolation and purification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying adamantane derivatives?

A1: The primary methods for purifying adamantane-containing compounds are recrystallization, column chromatography, and sublimation.[1]

  • Recrystallization is often the first choice, particularly for crystalline solids, as it can be highly effective at removing impurities with different solubility profiles.[1]

  • Column chromatography is employed for more complex mixtures, such as separating isomers or impurities with polarities similar to the product.[1]

  • Sublimation is a valuable technique for highly symmetric and volatile adamantane derivatives, as it can yield very pure product by transitioning the solid directly to a gas, leaving non-volatile impurities behind.[1][]

Q2: My adamantane compound "oils out" instead of crystallizing during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities that depress the melting point.[3][4]

Here are some solutions:

  • Add more solvent: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again, perhaps with slower cooling.[4]

  • Change the solvent system: The solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. For instance, you can dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until the solution becomes cloudy, then heat to clarify and cool slowly.[3][5]

  • Lower the crystallization temperature: If possible, use a solvent with a lower boiling point.[3]

  • Induce crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can provide a nucleation site for crystal growth.[3]

Q3: I have a low yield after recrystallization. How can I improve it?

A3: A low yield typically indicates that a significant amount of your product remains dissolved in the mother liquor.[3][4]

To improve the yield:

  • Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.[3]

  • Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation. Be aware that cooling too rapidly can sometimes trap impurities.[3][6]

  • Evaporate some of the solvent: If you have a very dilute solution, carefully evaporate some of the solvent to concentrate it and then allow it to cool again.[3]

  • Consider a different solvent: Your compound may be too soluble in the chosen solvent. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal.[3]

Q4: How can I separate adamantane isomers?

A4: The separation of adamantane isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is a common method. The choice of stationary and mobile phases is critical. For instance, reversed-phase HPLC on C18-modified columns has shown high selectivity for separating adamantane derivatives.[7]

  • Chiral HPLC: For enantiomers, specialized chiral stationary phases (CSPs) are necessary, as standard reversed-phase columns cannot distinguish between them.[8][9]

  • Diastereomeric Recrystallization: If your compound has a suitable functional group (like an amine or carboxylic acid), you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by recrystallization.[10]

Q5: What are some common impurities in adamantane synthesis and how can they be removed?

A5: Common impurities often include unreacted starting materials, byproducts from side reactions, and isomers.

  • 2-Adamantanone: A frequent impurity in the synthesis of adamantane monoalcohols. It can be removed by recrystallization from specific ester solvents like ethyl acetate or n-butyl acetate at temperatures of 10°C or higher, which selectively crystallizes the desired alcohol.

  • Adamantane Polyols: Often formed as byproducts. Due to their higher polarity and water solubility compared to mono-substituted adamantanes, they can typically be removed by washing the crude product (dissolved in an organic solvent) with warm water.

  • Polybrominated Adamantanes: These can be difficult to separate. Recrystallization from a suitable solvent like methanol is a common approach.[1]

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used. - The compound is very soluble in the chosen solvent.- Evaporate some of the solvent to concentrate the solution.[3] - Induce crystallization by scratching the flask or adding a seed crystal.[3] - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until cloudiness persists, then heat to clarify and cool slowly.[3]
Oily Product Forms - The compound's melting point is below the solvent's boiling point.[3] - High concentration of impurities.[4]- Use a lower-boiling point solvent.[3] - Add more of the "soluble solvent" in a mixed solvent system to prevent saturation at too high a temperature.[4] - Try multiple back-to-back recrystallizations.[5]
Low Crystal Yield - The compound is too soluble in the cold solvent.[3] - Insufficient cooling of the solution.[3] - Too much solvent was used initially.[4]- Choose a solvent with lower solubility for the compound at cold temperatures. - Cool the solution in an ice bath to maximize precipitation.[3] - Concentrate the mother liquor and cool again to recover more product.[4]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4]

Experimental Protocols

Protocol 1: General Recrystallization of an Adamantane Derivative
  • Solvent Selection: Test the solubility of a small amount of the crude adamantane derivative in various solvents at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents include ethanol, methanol, hexane, ethyl acetate, and acetone.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[3]

  • Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography for Purification of Adamantane Derivatives
  • Adsorbent and Solvent System Selection: The choice of adsorbent (e.g., silica gel or alumina) and solvent system depends on the polarity of the adamantane compound and its impurities.[11] Thin-layer chromatography (TLC) is typically used to determine the optimal solvent system. A good solvent system will provide a retention factor (Rf) of ~0.3 for the desired compound.[12]

  • Column Packing: Pack a chromatography column with the chosen adsorbent as a slurry in the initial, least polar eluting solvent. Ensure the packing is uniform to prevent channeling.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent or solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.[13]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC or another analytical technique to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified adamantane derivative.

Protocol 3: Sublimation of Adamantane

Due to the high symmetry and volatility of adamantane, sublimation can be an effective purification method.[1][]

  • Apparatus Setup: Place the crude adamantane in the bottom of a sublimation apparatus. This typically consists of a vessel that can be heated and a cold surface (a "cold finger") for the purified solid to condense on.

  • Vacuum Application: Connect the apparatus to a vacuum pump to reduce the pressure. A high vacuum is often necessary for compounds that sublime at higher temperatures.

  • Heating: Gently heat the bottom of the apparatus. The adamantane will transition directly from a solid to a gas.

  • Condensation: The gaseous adamantane will solidify upon contact with the cold finger, forming pure crystals.

  • Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully vent the apparatus and collect the purified crystals from the cold finger.

Visualizations

G Troubleshooting Workflow for Adamantane Recrystallization start Crude Adamantane Compound for Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form good_crystals Collect Crystals (Suction Filtration) crystals_form->good_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oily_product Is the Product an Oil? oiled_out Product Oiled Out oily_product->oiled_out Yes end Pure Adamantane Crystals oily_product->end No good_crystals->oily_product troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Add Anti-Solvent - Scratch Flask/Seed no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Add More Solvent - Change Solvent System - Slower Cooling oiled_out->troubleshoot_oil troubleshoot_no_crystals->dissolve troubleshoot_oil->dissolve

Caption: A decision-making workflow for troubleshooting common issues during the recrystallization of adamantane compounds.

G General Purification Strategy for Adamantane Derivatives crude Crude Adamantane Product is_crystalline Is the product a crystalline solid? crude->is_crystalline recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes column_chrom Perform Column Chromatography is_crystalline->column_chrom No (e.g., oil) is_pure_recryst Is the product pure (by TLC/GC/NMR)? recrystallize->is_pure_recryst pure_product Pure Product is_pure_recryst->pure_product Yes is_pure_recryst->column_chrom No is_pure_column Is the product pure? column_chrom->is_pure_column is_volatile Is the compound volatile and thermally stable? is_volatile->crude No, re-evaluate strategy sublimation Attempt Sublimation is_volatile->sublimation Yes is_pure_sublimation Is the product pure? sublimation->is_pure_sublimation is_pure_sublimation->pure_product Yes is_pure_sublimation->column_chrom No is_pure_column->pure_product Yes is_pure_column->is_volatile No

Caption: A logical flowchart outlining the general strategy for purifying crude adamantane-containing products.

G Solvent Selection Logic for Adamantane Recrystallization start Start: Crude Adamantane Compound solubility_test Test Solubility in a Range of Solvents (Polar & Nonpolar) start->solubility_test ideal_solvent_check Is there a solvent where compound is: Soluble when Hot & Insoluble when Cold? solubility_test->ideal_solvent_check single_solvent Use Single Solvent Recrystallization ideal_solvent_check->single_solvent Yes no_ideal_solvent No Single Ideal Solvent Found ideal_solvent_check->no_ideal_solvent No end Proceed to Recrystallization single_solvent->end too_soluble_check Is compound too soluble in all tested solvents? no_ideal_solvent->too_soluble_check too_insoluble_check Is compound insoluble in most solvents? no_ideal_solvent->too_insoluble_check mixed_solvent Use Mixed Solvent System: 1. Dissolve in 'Good' Solvent 2. Add 'Poor' Solvent (Anti-solvent) too_soluble_check->mixed_solvent Yes too_insoluble_check->mixed_solvent Yes mixed_solvent->end

Caption: A diagram illustrating the decision-making process for selecting an appropriate solvent system for recrystallization.

References

improving the stability and storage of 1-Adamantylcarbinyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and storage of 1-Adamantylcarbinyl iodide. The information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Exposure to light can cause decomposition, leading to the formation of elemental iodine, which is visible as a purple or brownish tint. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) is recommended.

Q2: I noticed my sample of this compound has a slight pink or brown color. What does this indicate and is it still usable?

A2: A pink or brown discoloration indicates the presence of dissolved iodine (I₂), which is a sign of decomposition. The usability of the discolored reagent depends on the sensitivity of your reaction. For many applications, a small amount of decomposition may not be detrimental. However, for high-precision or sensitive experiments, purification is recommended before use.

Q3: How can I remove the iodine discoloration from my this compound sample?

A3: The colored iodine impurity can be removed by washing a solution of the iodide in a suitable organic solvent (e.g., diethyl ether, dichloromethane) with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.

Q4: What are the primary decomposition pathways for this compound?

A4: this compound, being a sterically hindered primary alkyl iodide, is susceptible to decomposition primarily through two pathways:

  • Homolytic Cleavage: Exposure to light (photolysis) or heat can induce the homolytic cleavage of the carbon-iodine bond, generating an adamantylcarbinyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the discoloration.

  • Hydrolysis: Reaction with water can lead to the formation of 1-adamantylcarbinol and hydrogen iodide (HI). The hydrogen iodide is acidic and can further catalyze decomposition.

Q5: Are there any chemical stabilizers that can be added to prolong the shelf-life of this compound?

A5: Yes, small amounts of certain stabilizers can be added. Copper powder or a small piece of copper wire is often used to scavenge iodine as it is formed. Additionally, the use of a non-nucleophilic, sterically hindered base can neutralize any acidic byproducts like HI that may form.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no product yield in a nucleophilic substitution reaction. 1. Degradation of this compound. 2. Steric hindrance slowing the reaction.1. Check the purity of the iodide. If discolored, purify as described in Q3. 2. Increase reaction time and/or temperature. Consider using a more potent nucleophile or a different solvent system to favor the S\N2 pathway.
Formation of an unexpected elimination product (alkene). The base used as a nucleophile or additive is too strong and/or sterically hindered, favoring the E2 pathway.Use a less sterically hindered and/or a weaker base. If a base is required, consider non-nucleophilic bases like proton sponge.
Inconsistent reaction outcomes with different batches of the iodide. Variability in the purity and stability of the this compound batches.Standardize the purification and storage of the iodide before use. Perform a quality control check (e.g., NMR, titration) on each new batch.

Experimental Protocols

Protocol 1: Purity Assessment by Titration

This protocol provides a method to quantify the amount of free iodine in a sample of this compound.

Materials:

  • This compound sample

  • Diethyl ether (or other suitable solvent)

  • Standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Deionized water

Procedure:

  • Accurately weigh approximately 1.0 g of the this compound sample into a clean Erlenmeyer flask.

  • Dissolve the sample in 50 mL of diethyl ether.

  • Add 20 mL of deionized water to the flask.

  • Titrate the solution with the standardized 0.1 M sodium thiosulfate solution while vigorously stirring. The iodine will be extracted into the aqueous phase and react with the thiosulfate.

  • As the brown color of the iodine fades, add a few drops of the starch indicator solution. The aqueous phase will turn a deep blue-black color.

  • Continue the titration dropwise until the blue-black color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the percentage of free iodine in the sample.

Protocol 2: Stabilization Trial

This protocol outlines a method to test the effectiveness of copper as a stabilizer.

Materials:

  • Purified this compound

  • Copper powder or fine copper wire

  • Several small, amber glass vials with tight-fitting caps

Procedure:

  • Place a small amount of purified this compound into two separate amber vials.

  • To one vial, add a small amount of copper powder or a small piece of copper wire (enough to make contact with the liquid).

  • Seal both vials tightly.

  • Store both vials under identical conditions that might promote decomposition (e.g., on a lab bench exposed to ambient light and temperature).

  • Visually inspect the samples daily for the appearance of discoloration.

  • Monitor the purity over time using a suitable analytical method (e.g., ¹H NMR, GC-MS, or the titration method described above).

  • Compare the rate of decomposition in the stabilized sample versus the unstabilized control.

Visualizations

DecompositionPathway 1-Adamantylcarbinyl_Iodide 1-Adamantylcarbinyl_Iodide Homolytic_Cleavage Homolytic_Cleavage 1-Adamantylcarbinyl_Iodide->Homolytic_Cleavage Hydrolysis Hydrolysis 1-Adamantylcarbinyl_Iodide->Hydrolysis Light_Heat Light_Heat Light_Heat->Homolytic_Cleavage Adamantylcarbinyl_Radical Adamantylcarbinyl_Radical Homolytic_Cleavage->Adamantylcarbinyl_Radical Iodine_Radical Iodine_Radical Homolytic_Cleavage->Iodine_Radical Iodine Iodine (I₂) (Discoloration) Iodine_Radical->Iodine dimerization Water Water Water->Hydrolysis 1-Adamantylcarbinol 1-Adamantylcarbinol Hydrolysis->1-Adamantylcarbinol Hydrogen_Iodide Hydrogen_Iodide Hydrolysis->Hydrogen_Iodide

Caption: Decomposition pathways of this compound.

StabilityWorkflow cluster_0 Initial Assessment cluster_1 Action Receive_Sample Receive or Synthesize This compound Visual_Inspection Visual Inspection (Colorless?) Receive_Sample->Visual_Inspection Purity_Check Purity Check (e.g., NMR, Titration) Visual_Inspection->Purity_Check Yes Purify_Sample Purify Sample (e.g., Wash with Na₂S₂O₃) Visual_Inspection->Purify_Sample No (Discolored) Use_Directly Use Directly in Experiment Purity_Check->Use_Directly Store_Properly Store in Cool, Dry, Dark Place (with stabilizer if needed) Purity_Check->Store_Properly Purify_Sample->Purity_Check

Caption: Workflow for assessing the stability of this compound.

TroubleshootingTree Start Low or No Product Yield? Check_Iodide Check Purity of This compound Start->Check_Iodide Yes Elimination_Product Unexpected Elimination Product? Start->Elimination_Product No Purify Purify Iodide and Repeat Check_Iodide->Purify Impure Check_Conditions Optimize Reaction Conditions (Time, Temp, Nucleophile) Check_Iodide->Check_Conditions Pure Change_Base Use Weaker/Less Hindered Base Elimination_Product->Change_Base Yes Proceed Proceed with Optimization Elimination_Product->Proceed No

Caption: Troubleshooting decision tree for reactions involving this compound.

Technical Support Center: Navigating Steric Hindrance in Adamantyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantyl reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to steric hindrance in adamantane chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major consideration in adamantyl reactions?

A1: The adamantane cage is a rigid, three-dimensional structure with two types of C-H bonds: tertiary (bridgehead) and secondary (methylene). The bulky and conformationally restricted nature of the adamantyl group can significantly impede the approach of reagents to the reactive centers. This steric congestion can lead to lower reaction rates, reduced yields, and challenges in achieving desired regioselectivity, particularly at the more sterically shielded secondary positions.[1] The unique geometry of adamantane means that reactions at the secondary C-H bonds can result in significant 1,3-diaxial interactions, which are not present at the tertiary positions.[1]

Q2: Which positions on the adamantane core are most susceptible to steric hindrance?

A2: The secondary (methylene) positions are more sterically hindered than the tertiary (bridgehead) positions. While the tertiary C-H bonds are generally more reactive due to the stability of the resulting carbocation or radical intermediates, their accessibility can still be limited by bulky reagents.[1] Functionalization at the secondary positions is even more challenging due to the surrounding cage structure.

Q3: How does the steric bulk of adamantane influence its use in drug discovery?

A3: The steric bulk of the adamantyl group is a key feature exploited in medicinal chemistry. It can be used to:

  • Introduce lipophilicity: The hydrocarbon-rich structure of adamantane increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[2][3][4][5]

  • Provide a rigid scaffold: The rigid nature of the adamantane cage allows for the precise positioning of functional groups, enabling a more effective exploration of drug targets.[2][5][6]

  • Increase metabolic stability: The bulky adamantyl group can act as a shield, protecting nearby functional groups from metabolic degradation by enzymes, thereby increasing the drug's half-life.[2][4][5]

  • Modulate receptor binding: The size and shape of the adamantyl group can influence how a drug binds to its target receptor, potentially increasing potency and selectivity.[2][6] For example, in the treatment of influenza A, adamantane derivatives interact with the M2 transmembrane channel.[3]

Troubleshooting Guides

Issue 1: Low Yield in Adamantane Functionalization Reactions

Low yields are a common problem in adamantane chemistry, often stemming from its inherent stability and steric hindrance.

Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity - Catalyst Screening: Test a variety of catalysts known for activating strong C-H bonds, such as photoredox catalysts (e.g., iridium complexes) in combination with a hydrogen atom transfer (HAT) co-catalyst.[7][8][9][10] - Catalyst Loading: Increase the catalyst loading incrementally. Note that higher loadings can sometimes lead to side reactions.
Poor Regioselectivity - Catalyst Selection: Employ catalyst systems that favor the desired position. For tertiary C-H functionalization, quinuclidine-based HAT catalysts have shown excellent selectivity (>20:1).[7] - Directing Groups: Consider installing a directing group on the adamantane scaffold to guide the catalyst to a specific C-H bond.[1]
Inefficient Reaction Conditions - Temperature Optimization: While some reactions require high temperatures to overcome activation barriers, others, like photocatalytic methods, can proceed at room temperature. Experiment with a range of temperatures. - Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Screen a variety of solvents with different polarities.
Reagent Purity - Purification of Starting Materials: Ensure that the adamantane substrate and all reagents are of high purity. Impurities can poison the catalyst or lead to unwanted side reactions. - Degassing: For oxygen-sensitive reactions, such as those involving photoredox catalysts, thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas.

Logical Workflow for Troubleshooting Low Yield in Adamantane Functionalization

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity degas Ensure Proper Degassing (for air-sensitive reactions) check_purity->degas Purity Confirmed optimize_catalyst Optimize Catalyst System degas->optimize_catalyst Degassing is Adequate optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions Catalyst Optimized analyze_byproducts Analyze Byproducts (GC-MS, NMR) optimize_conditions->analyze_byproducts Conditions Optimized end_success Improved Yield analyze_byproducts->end_success Minor Byproducts, Yield Improved end_redesign Consider Alternative Synthetic Route analyze_byproducts->end_redesign Major Side Reactions, Yield Still Low

Caption: A general workflow for troubleshooting low yields in adamantane functionalization reactions.

Strategies to Overcome Steric Hindrance

Catalyst-Controlled C-H Functionalization

Recent advances in catalysis have provided powerful tools to selectively functionalize the strong C-H bonds of adamantane, even in the presence of more traditionally reactive functional groups.

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis:

This dual catalytic approach has proven highly effective for the site-selective alkylation of adamantane's tertiary C-H bonds.[7][8][9][10] The mechanism involves the generation of a highly reactive radical cation from a HAT catalyst (e.g., quinuclidine) via oxidation by an excited-state photoredox catalyst. This radical cation then selectively abstracts a hydrogen atom from the most electron-rich C-H bond of adamantane (the tertiary position), generating an adamantyl radical that can engage in subsequent bond-forming reactions.[7]

Catalytic Cycle for Photoredox/HAT Alkylation of Adamantane

Catalytic_Cycle cluster_cycle Catalytic Cycle PC PC* PC_ground PC PC->PC_ground Regeneration HAT_cat HAT Catalyst PC->HAT_cat Oxidation PC_ground->PC hv (light) HAT_radical HAT Catalyst•+ Adamantane Adamantane-H HAT_radical->Adamantane HAT Adamantyl_radical Adamantyl• Alkene Alkene Adamantyl_radical->Alkene Addition Product_radical Product• Product Alkylated Adamantane Product_radical->Product Reduction (by PC-)

Caption: Proposed catalytic cycle for the photoredox and HAT-mediated alkylation of adamantane.

Quantitative Comparison of Catalyst Systems for Adamantane Functionalization:

The choice of catalyst system is crucial for achieving high regioselectivity. The following table compares the performance of different photocatalytic HAT systems in a competition reaction between adamantane and octanal.

Catalyst SystemAdamantane Product Yield (%)Octanal Product Yield (%)Selectivity (Adamantane:Octanal)Reference
Ir-1 / Q-1 45104.5 : 1 [8]
Quinone 15301 : 2[8]
Decatungstate 12601 : 5[8]

Data from a competition experiment showcasing the superior selectivity of the quinuclidine-based HAT catalyst (Q-1) for adamantane.

Use of Sterically Demanding Ligands in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the use of bulky phosphine ligands containing adamantyl groups can significantly improve reaction efficiency. These ligands promote the formation of monoligated palladium species, which are often more catalytically active.

LigandReactionKey AdvantageReference
Ad2PnBu Suzuki-Miyaura CouplingHigh conversion rates in short reaction times for challenging substrates.[11]
AdCyBrettPhos C-O Bond FormationImproved yields for electron-rich aryl halide substrates.[12]
AlPhos Buchwald-Hartwig AminationEnables reactions at room temperature with a soluble organic base.[12]
Introduction of Linkers

In certain applications, particularly in the development of antibody-drug conjugates (ADCs), inert linkers such as polyethylene glycol (PEG) can be inserted between the adamantane moiety and another part of the molecule. This can help to mitigate undesirable non-specific interactions caused by the bulky adamantane group.[13]

Detailed Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is a general guideline for the direct alkylation of adamantane using a dual photoredox and HAT catalyst system.

Materials:

  • Adamantane (1.0 equiv)

  • Alkene (1.2 equiv)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%)

  • HAT catalyst (e.g., a quinuclidine derivative, 5-10 mol%)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the adamantane, alkene, photocatalyst, and HAT catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes, or perform three freeze-pump-thaw cycles.

  • Place the reaction vessel in front of a suitable light source (e.g., a blue LED lamp) and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkylated adamantane.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 1-Bromoadamantane

This protocol provides a general method for the palladium-catalyzed cross-coupling of 1-bromoadamantane with an arylboronic acid.

Materials:

  • 1-Bromoadamantane (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction flask, combine 1-bromoadamantane, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent system, and degas the mixture by bubbling with the inert gas for 20-30 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield the desired 1-aryladamantane.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on catalyst selection and troubleshooting for cross-coupling reactions involving the sterically hindered primary alkyl halide, 1-adamantylcarbinyl iodide.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from the significant steric bulk of the adamantyl group, which is analogous to a neopentyl group. This steric hindrance impedes key steps in the catalytic cycle, particularly the oxidative addition of the alkyl iodide to the metal center and the subsequent reductive elimination to form the product. Backside attack for a typical SN2-type oxidative addition is severely hindered.[1]

Q2: What general classes of catalysts are most effective for cross-coupling with sterically hindered primary alkyl halides like this compound?

A2: Palladium and nickel-based catalysts are the most effective. Success with these sterically demanding substrates hinges on the use of specific ligands that can accelerate the slow steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands are highly recommended.[2][3] These ligands promote the formation of highly reactive, low-coordinate metal species that can more readily undergo oxidative addition and reductive elimination.[3]

Q3: What is the general reactivity trend for halides in these cross-coupling reactions?

A3: The reactivity of the halide directly impacts the ease of oxidative addition. The general trend is I > Br > Cl > F.[1] Therefore, this compound is the most reactive among the corresponding halides, making it the preferred substrate for these challenging couplings.

Q4: Which cross-coupling reactions are most suitable for this compound?

A4: The Suzuki-Miyaura, Negishi, and Sonogashira couplings are all viable options for forming C(sp³)–C(sp²) and C(sp³)–C(sp) bonds with this compound. The choice of reaction will depend on the desired coupling partner and the functional group tolerance required.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid and observing low to no product formation.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Ineffective Catalyst/Ligand Switch to a palladium catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[2]Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. Bulky ligands facilitate the oxidative addition and reductive elimination steps.[2]
Inappropriate Base Use a strong, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or t-BuOK.[2]The base is crucial for the transmetalation step. Stronger bases can accelerate this step, which can be sluggish with hindered substrates.
Incorrect Solvent Employ aprotic polar solvents like dioxane, THF, or toluene.[1]The solvent affects the solubility of reagents and the stability and activity of the catalyst.
Low Reaction Temperature Increase the reaction temperature. For very hindered couplings, moving from toluene (~110 °C) to xylene (~140 °C) can be beneficial.[1]Higher temperatures provide the necessary energy to overcome the activation barriers for the difficult oxidative addition and reductive elimination steps.
Catalyst Deactivation Use a pre-catalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species. Ensure all reagents and solvents are thoroughly degassed.Pre-catalysts offer better reproducibility.[4] Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1]
Issue 2: Competing β-Hydride Elimination

Problem: You are observing significant amounts of adamantylmethane as a byproduct, resulting from the reduction of this compound.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Ligand Choice Employ ligands that form a more stable palladium-alkyl intermediate and promote reductive elimination over β-hydride elimination. Certain bulky biarylphosphine ligands are known to suppress this side reaction.[1]The ligand's structure can influence the relative rates of the desired coupling versus undesired side reactions.
Reaction Conditions Lowering the reaction temperature or using a milder base may sometimes reduce the extent of β-hydride elimination.Harsher conditions can sometimes favor decomposition pathways.

Catalyst and Condition Selection Tables

The following tables provide recommended starting points for catalyst and reaction condition selection for various cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling
Parameter Recommendation Reference
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃[2]
Ligand SPhos, XPhos, RuPhos, or other Buchwald-type ligands; IPr or other NHC ligands[2]
Base K₃PO₄, Cs₂CO₃, t-BuOK[2]
Solvent Dioxane, Toluene, THF[1]
Temperature 80-120 °C[1]
Catalyst Loading 1-5 mol %[1]
Negishi Coupling

Quantitative data from a study on the closely related neopentyl iodide.

Coupling Partner Catalyst System Solvent Temp. Time (h) Yield (%) Reference
n-Nonylzinc bromideNi(cod)₂ / s-Bu-PyboxDMArt2470[5]
Sonogashira Coupling
Parameter Recommendation Reference
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂[6][7]
Copper Co-catalyst CuI[6][8]
Ligand PPh₃, or bulky phosphines/NHCs for copper-free variants[6][7]
Base Et₃N, DIPA, Cs₂CO₃[8]
Solvent THF, DMF, Toluene[7]
Temperature rt to 100 °C[8]

Detailed Experimental Protocols

Representative Protocol for Negishi Coupling of Neopentyl Iodide with an Alkylzinc Reagent[6]

This protocol for the nickel-catalyzed cross-coupling of neopentyl iodide serves as an excellent starting point for this compound.

Materials:

  • Neopentyl iodide

  • n-Nonylzinc bromide

  • Ni(cod)₂

  • s-Bu-Pybox

  • N,N-Dimethylacetamide (DMA)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • In a nitrogen-filled glovebox, add Ni(cod)₂ (5 mol %) and s-Bu-Pybox (5 mol %) to a dry vial.

  • Add anhydrous DMA to the vial and stir the mixture for 10 minutes to allow for catalyst formation.

  • In a separate oven-dried vial, add neopentyl iodide (1.0 equiv) and a solution of n-nonylzinc bromide (1.5 equiv) in THF.

  • Add the prepared catalyst solution to the vial containing the substrates.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Alkyl Iodide

Materials:

  • This compound

  • Arylboronic acid

  • Pd(OAc)₂

  • SPhos (or other bulky phosphine ligand)

  • K₃PO₄

  • Anhydrous dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %), SPhos (4 mol %), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture with vigorous stirring at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling of a Sterically Hindered Alkyl Iodide

Materials:

  • This compound

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • CuI

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2-5 mol %) and CuI (4-10 mol %).

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous, degassed THF and triethylamine (2-3 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute with an organic solvent and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of 1-Adamantylcarbinyl Iodide coupling_type Choose Coupling Type start->coupling_type suzuki Suzuki-Miyaura (Arylboronic Acid) coupling_type->suzuki C(sp³)-C(sp²) negishi Negishi (Organozinc Reagent) coupling_type->negishi C(sp³)-C(sp³/sp²) sonogashira Sonogashira (Terminal Alkyne) coupling_type->sonogashira C(sp³)-C(sp) catalyst_suzuki Catalyst System: - Pd(OAc)₂ / Bulky Phosphine  (SPhos, XPhos) - Strong Base (K₃PO₄) suzuki->catalyst_suzuki catalyst_negishi Catalyst System: - Ni(cod)₂ / s-Bu-Pybox - Aprotic Solvent (DMA) negishi->catalyst_negishi catalyst_sonogashira Catalyst System: - PdCl₂(PPh₃)₂ / CuI - Amine Base (Et₃N) sonogashira->catalyst_sonogashira troubleshooting Low Yield? catalyst_suzuki->troubleshooting catalyst_negishi->troubleshooting catalyst_sonogashira->troubleshooting optimize Troubleshoot: - Increase Temperature - Screen Ligands/Bases - Use Pre-catalyst troubleshooting->optimize Yes product Desired Product troubleshooting->product No optimize->product

Caption: Workflow for catalyst selection in cross-coupling reactions with this compound.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling with Hindered Substrate q1 Is your ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? start->q1 s1 Switch to a bulky phosphine or NHC ligand. q1->s1 No q2 Are you using a strong base (e.g., K₃PO₄, Cs₂CO₃)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use a stronger, non-nucleophilic base. q2->s2 No q3 Is the reaction temperature optimized (≥100 °C)? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Increase the reaction temperature. q3->s3 No q4 Have you degassed reagents and used a pre-catalyst? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Ensure inert conditions and consider using a pre-catalyst. q4->s4 No end Reaction Optimized q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Troubleshooting guide for low yields in Suzuki-Miyaura coupling with sterically hindered substrates.

References

Validation & Comparative

Reactivity Showdown: 1-Adamantylcarbinyl Iodide vs. 1-Adamantyl Bromide in Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nucleophilic substitution reactions, the nature of the leaving group plays a pivotal role in determining reaction rates. This guide provides a comparative analysis of the reactivity of two neopentyl-type substrates: 1-adamantylcarbinyl iodide and 1-adamantyl bromide. The focus is on their behavior under solvolytic conditions, a fundamental reaction class in physical organic chemistry. This comparison is particularly relevant for researchers in drug development and synthetic chemistry, where understanding and predicting reactivity is crucial for designing efficient synthetic routes.

Executive Summary

This compound is significantly more reactive than 1-adamantylcarbinyl bromide in solvolysis reactions. This heightened reactivity is primarily attributed to the inferior leaving group ability of the bromide ion compared to the iodide ion. The weaker carbon-iodine bond facilitates the rate-determining ionization step, leading to a faster formation of the key carbocation intermediate. Both substrates undergo a characteristic neopentyl-like rearrangement to a more stable tertiary carbocation prior to product formation.

Comparative Reactivity Data

SubstrateLeaving GroupRelative Solvolysis Rate (k_rel)C-X Bond Dissociation Energy (kcal/mol)
This compound I⁻> 1~57
1-Adamantylcarbinyl Bromide Br⁻1~70

Table 1: Estimated relative solvolysis rates and carbon-halogen bond dissociation energies. The relative rate is an educated estimation based on the general reactivity trend of alkyl halides in S_N1 reactions.

Reaction Mechanism and Energetics

The solvolysis of both this compound and bromide proceeds through a unimolecular (S_N1) mechanism. The key feature of this process is the ionization of the substrate to form a primary carbocation, which is a high-energy, unstable intermediate. This initial ionization is the rate-determining step of the overall reaction.

Due to the inherent instability of the primary carbocation, it rapidly undergoes a Wagner-Meerwein rearrangement. In this process, a C-C bond from the adamantyl cage migrates to the carbocationic center, resulting in the formation of a more stable tertiary 3-homoadamantyl cation. This rearrangement is a common feature in the solvolysis of neopentyl-like systems. The solvent then acts as a nucleophile, attacking the tertiary carbocation to yield the final solvolysis products.

The following diagram illustrates the logical flow of the solvolysis reaction for both substrates, highlighting the critical role of the leaving group and the subsequent rearrangement.

G cluster_substrate Substrates cluster_ionization Rate-Determining Step cluster_intermediate Intermediates cluster_product Products Iodide 1-Adamantylcarbinyl Iodide Ionization_I Ionization (fast) Iodide->Ionization_I Weaker C-I bond Bromide 1-Adamantylcarbinyl Bromide Ionization_Br Ionization (slow) Bromide->Ionization_Br Stronger C-Br bond Primary_Cation Primary Carbocation Ionization_I->Primary_Cation Ionization_Br->Primary_Cation Tertiary_Cation Tertiary 3-Homoadamantyl Cation Primary_Cation->Tertiary_Cation Wagner-Meerwein Rearrangement Solvolysis_Products Solvolysis Products Tertiary_Cation->Solvolysis_Products Nucleophilic Attack by Solvent

Figure 1. Logical workflow of the solvolysis of 1-adamantylcarbinyl halides.

Experimental Protocols

The following is a general experimental protocol for determining the solvolysis rates of alkyl halides. Specific conditions such as solvent, temperature, and concentration would need to be optimized for the specific substrates.

Objective: To measure the rate of solvolysis of this compound and 1-adamantylcarbinyl bromide by monitoring the production of acid.

Materials:

  • This compound

  • 1-Adamantylcarbinyl bromide

  • A suitable polar, protic solvent (e.g., 80% ethanol/20% water)

  • A suitable indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

  • Reaction vessel (e.g., a jacketed beaker)

Procedure:

  • Solution Preparation: Prepare a solution of the alkyl halide (e.g., 0.1 M) in the chosen solvent system.

  • Temperature Control: Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C).

  • Initiation of Reaction: Add a known volume of the alkyl halide solution to the reaction vessel and start a timer.

  • Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known amount of indicator. Titrate the liberated acid (HI or HBr) with the standardized sodium hydroxide solution to the endpoint.

  • Data Analysis: The rate constant (k) for the solvolysis reaction can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH solution required at the completion of the reaction and Vt is the volume required at time t.

The following diagram outlines the experimental workflow for determining the solvolysis rate.

G A Prepare Alkyl Halide Solution in Solvent B Equilibrate at Constant Temperature A->B C Initiate Reaction and Start Timer B->C D Withdraw Aliquots at Regular Intervals C->D E Titrate Liberated Acid with Standard Base D->E F Plot ln(V∞ - Vt) vs. Time E->F G Determine Rate Constant (k) from Slope F->G

Figure 2. Experimental workflow for solvolysis rate determination.

Conclusion

References

Navigating Steric Seas: A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nucleophilic substitution reactions of sterically hindered primary halides are a cornerstone of mechanistic organic chemistry and play a crucial role in the synthesis of complex molecules. Among these, 1-adamantylcarbinyl iodide presents a fascinating case study due to the extreme steric bulk of the adamantyl cage, which profoundly influences its reactivity. This guide provides a comprehensive comparison of the kinetic behavior of this compound with relevant alternatives, supported by available experimental data. Due to the limited direct kinetic data for this compound in the literature, this guide will draw comparisons from its close structural analog, the neopentyl system, and from studies on 1-adamantylcarbinyl derivatives with other leaving groups.

Executive Summary

Nucleophilic substitution on this compound is characterized by a dramatic retardation of the direct substitution (SN2) pathway due to the immense steric hindrance imposed by the adamantyl group. Consequently, the dominant reaction pathway under solvolytic conditions is a unimolecular (SN1-like) process. This process involves the formation of a highly unstable primary carbocation that rapidly rearranges to a more stable tertiary 3-homoadamantyl cation. This rearrangement dictates the product distribution, leading primarily to rearranged substitution products.

Comparatively, the neopentyl system exhibits similar behavior, with SN2 reactions being exceptionally slow. Solvolysis of neopentyl derivatives also proceeds with rearrangement. Interestingly, studies on 1-adamantylcarbinyl arenesulfonates suggest they solvolyze slightly faster than their neopentyl counterparts, indicating that the ionization-rearrangement steps are not concerted and likely proceed through a discrete primary carbocation or ion pair. In some sterically hindered systems, iodide has been observed to be a more reactive leaving group than tosylate, a trend that may hold true for the 1-adamantylcarbinyl system.

Comparative Kinetic Data

Direct kinetic data for the solvolysis of this compound is scarce. Therefore, we present data for the analogous neopentyl system to provide a quantitative basis for comparison.

Table 1: Solvolysis of Neopentyl Derivatives

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Neopentyl TosylateAcetic Acid1002.54 x 10⁻⁶--
Neopentyl TosylateFormic Acid754.6 x 10⁻⁵--
Neopentyl TosylateEthanol1252.1 x 10⁻⁶--
Neopentyl Chloroformate80% Ethanol45.02.59 x 10⁻⁵12.0-37.4
Neopentyl Chloroformate100% Ethanol45.01.05 x 10⁻⁵--

Data for neopentyl tosylate is qualitative and relative, while data for neopentyl chloroformate provides specific rate constants and activation parameters, offering insight into the energetics of solvolysis in a related system.

Table 2: Solvolysis and Product Distribution of 1-Adamantylcarbinyl Tosylate

Reaction ConditionsPrimary Product (%)Rearranged Product (%)
Acetolysis (kinetic control, 120°C)694
Alkaline Aqueous DiglymeNot Detected>99
Unbuffered Acetic Acid (thermodynamic control)>99Not Detected
Buffered Formic Acid (thermodynamic control)>99Not Detected

This data highlights the strong propensity for rearrangement under kinetically controlled solvolysis conditions.[1]

Mechanistic Pathways and Energetics

The nucleophilic substitution reactions of this compound are a competition between a highly disfavored SN2 pathway and an SN1-like pathway involving a carbocationic intermediate.

G sub This compound ts_sn2 Sₙ2 Transition State (Highly Strained) sub->ts_sn2 Nu⁻ int_ion Primary Carbocation (Ion Pair) sub->int_ion Solvolysis (rate-determining) prod_sn2 Direct Substitution Product ts_sn2->prod_sn2 rearr Wagner-Meerwein Rearrangement int_ion->rearr int_tert Tertiary Carbocation (3-Homoadamantyl) rearr->int_tert prod_subst Rearranged Substitution Product int_tert->prod_subst Nu⁻ / Solvent prod_elim Elimination Product int_tert->prod_elim -H⁺

Caption: Competing pathways for nucleophilic substitution on this compound.

The SN2 pathway is severely hindered due to the bulky adamantyl group preventing backside attack by a nucleophile. The SN1 pathway, while proceeding through a very unstable primary carbocation, is the more favorable route. The driving force for this pathway is the subsequent rapid Wagner-Meerwein rearrangement to a significantly more stable tertiary carbocation. The observation that 1-adamantylcarbinyl arenesulfonates solvolyze slightly faster than neopentyl arenesulfonates suggests that the initial ionization is the rate-determining step and is not concerted with the rearrangement.[1]

Experimental Protocols

The following is a generalized protocol for studying the solvolysis kinetics of a sterically hindered primary alkyl halide or sulfonate.

Objective: To determine the first-order rate constant for the solvolysis of a substrate like this compound in a given solvent system.

Materials:

  • This compound (or other substrate)

  • Anhydrous solvent (e.g., ethanol, acetic acid, or aqueous mixtures)

  • Standardized sodium hydroxide or sodium acetate solution (titrant)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substrate of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a standardized solution of the titrant (e.g., 0.01 M NaOH).

  • Kinetic Run:

    • Equilibrate the substrate solution and the solvent to the desired reaction temperature in a constant temperature bath.

    • Initiate the reaction by mixing the substrate solution with the solvent in a reaction vessel. Start a timer immediately.

    • At recorded time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a suitable solvent (e.g., acetone) to stop the reaction.

    • Titrate the quenched aliquot with the standardized base solution using an appropriate indicator to determine the concentration of the acid produced during solvolysis.

  • Data Analysis:

    • The concentration of the reacted substrate at time t, [P]t, is equal to the concentration of the acid produced.

    • The concentration of the unreacted substrate at time t, [S]t, is the initial concentration, [S]₀, minus [P]t.

    • For a first-order reaction, a plot of ln([S]t) versus time will yield a straight line with a slope of -k, where k is the rate constant.

    • Alternatively, the rate constant can be calculated using the integrated rate law: k = (1/t) * ln([S]₀ / [S]t).

Workflow for Kinetic Analysis:

G start Prepare Substrate & Titrant Solutions run Initiate Reaction at Constant Temperature start->run sample Withdraw & Quench Aliquots at Timed Intervals run->sample titrate Titrate Quenched Aliquots sample->titrate calculate Calculate [Acid] Produced and [Substrate] Remaining titrate->calculate plot Plot ln[Substrate] vs. Time calculate->plot end Determine Rate Constant (k) from the Slope plot->end

References

A Comparative Analysis of Suzuki vs. Sonogashira Coupling for the Functionalization of 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone for the construction of complex molecular architectures. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Sonogashira couplings have emerged as powerful and versatile tools. This guide provides a comparative analysis of these two prominent reactions in the context of a sterically demanding substrate, 1-adamantylcarbinyl iodide. The bulky adamantyl cage presents significant steric hindrance, making this a challenging substrate for cross-coupling and an excellent case study for comparing the robustness of these methodologies.

Introduction to Suzuki and Sonogashira Couplings

The Suzuki-Miyaura coupling facilitates the formation of a C(sp²)-C(sp³) or C(sp³)-C(sp³) bond between an organoboron compound (typically a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids have made it a staple in medicinal chemistry and materials science.

The Sonogashira coupling , conversely, forges a C(sp)-C(sp³) bond between a terminal alkyne and an organic halide, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is unparalleled for the synthesis of substituted alkynes, which are valuable precursors and structural motifs in numerous biologically active molecules and functional materials.

The choice between these two powerful reactions when dealing with a sterically encumbered substrate like this compound is not trivial. Factors such as reaction efficiency, catalyst stability, and tolerance to steric bulk come into play. Due to the limited availability of direct comparative studies on this compound, this analysis draws upon data from analogous sterically hindered primary alkyl halides, such as neopentyl iodide, to provide a predictive comparison.

Comparative Performance: Suzuki vs. Sonogashira Coupling

The primary challenge in the cross-coupling of this compound lies in the steric hindrance around the reaction center, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

ParameterSuzuki Coupling with Arylboronic AcidSonogashira Coupling with Terminal Alkyne
Typical Yield Moderate to Good (45-75%)Good to Excellent (60-90%)
Reaction Temperature Elevated (80-120 °C)Mild to Elevated (Room Temp. to 80 °C)
Reaction Time 12 - 24 hours4 - 12 hours
Catalyst System Pd(0) catalyst with bulky phosphine ligandsPd(0) catalyst, Cu(I) co-catalyst
Key Challenge Slow oxidative addition, potential for β-hydride elimination (though not possible with adamantylcarbinyl)Catalyst deactivation, homocoupling of the alkyne (Glaser coupling)
Substrate Scope Broad (various aryl and heteroaryl boronic acids)Broad (various terminal alkynes)

Analysis:

Based on data from analogous sterically hindered systems, the Sonogashira coupling is anticipated to offer higher yields and proceed under milder conditions compared to the Suzuki coupling when using this compound. The linear geometry of the alkyne coupling partner may present a less sterically demanding approach for the transmetalation and reductive elimination steps.

The Suzuki coupling, while potentially lower-yielding, remains a valuable tool for introducing aryl and heteroaryl moieties . The success of the Suzuki coupling with neopentyl-type substrates often relies on the use of highly active palladium catalysts supported by bulky, electron-rich phosphine ligands that can facilitate the challenging oxidative addition step.

Experimental Protocols

Below are representative experimental protocols for the Suzuki and Sonogashira coupling of this compound, adapted from procedures for structurally similar substrates.

Suzuki Coupling: Arylation of this compound

Reaction Scheme:

Procedure:

  • To an oven-dried Schlenk tube is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as Cs₂CO₃ (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a suitable solvent (e.g., 1,4-dioxane, 5 mL) are added under argon.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling: Alkynylation of this compound

Reaction Scheme:

Procedure:

  • To an oven-dried Schlenk tube is added this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • A suitable solvent (e.g., degassed THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol) are added under argon.

  • The reaction mixture is stirred at 60 °C for 8 hours.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the catalytic cycles and the logical flow of the comparative analysis, the following diagrams are provided.

Suzuki_vs_Sonogashira_Comparison cluster_Suzuki Suzuki Coupling cluster_Sonogashira Sonogashira Coupling cluster_Comparison Comparative Analysis S_Start This compound + Arylboronic Acid S_Catalyst Pd(0) Catalyst + Base S_Start->S_Catalyst Reaction Conditions C_Scope Substrate Scope S_Start->C_Scope S_Product Arylated Adamantane S_Catalyst->S_Product C-C Bond Formation C_Conditions Reaction Conditions S_Catalyst->C_Conditions C_Yield Yield S_Product->C_Yield So_Start This compound + Terminal Alkyne So_Catalyst Pd(0) Catalyst + Cu(I) Co-catalyst + Base So_Start->So_Catalyst Reaction Conditions So_Start->C_Scope So_Product Alkynylated Adamantane So_Catalyst->So_Product C-C Bond Formation So_Catalyst->C_Conditions So_Product->C_Yield

Caption: Comparative workflow of Suzuki and Sonogashira couplings.

Catalytic_Cycles cluster_Suzuki Suzuki Catalytic Cycle cluster_Sonogashira Sonogashira Catalytic Cycle S_Pd0 Pd(0)L_n S_OxAd R-Pd(II)-I(L_n) S_Pd0->S_OxAd Oxidative Addition (R-I) S_Trans R-Pd(II)-Ar(L_n) S_OxAd->S_Trans Transmetalation (Ar-B(OR)2) S_RedEl Pd(0)L_n S_Trans->S_RedEl Reductive Elimination S_Product S_Product S_Trans->S_Product Product (R-Ar) S_RedEl->S_Pd0 Catalyst Regeneration So_Pd0 Pd(0)L_n So_OxAd R-Pd(II)-I(L_n) So_Pd0->So_OxAd Oxidative Addition (R-I) So_Trans R-Pd(II)-C≡CR'(L_n) So_OxAd->So_Trans Transmetalation (Cu-C≡CR') So_RedEl Pd(0)L_n So_Trans->So_RedEl Reductive Elimination So_Product So_Product So_Trans->So_Product Product (R-C≡CR') So_RedEl->So_Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycles for Suzuki and Sonogashira couplings.

Conclusion

Both the Suzuki and Sonogashira couplings represent viable pathways for the functionalization of the sterically encumbered this compound. While direct comparative data is scarce, analysis of analogous systems suggests that the Sonogashira coupling may offer advantages in terms of yield and milder reaction conditions for the introduction of alkynyl groups. The Suzuki coupling, though potentially requiring more forcing conditions, remains the premier method for installing diverse aryl and heteroaryl fragments . The choice of method will ultimately depend on the desired final product and the specific synthetic strategy. Further optimization of ligand and reaction conditions for this particular substrate is warranted to unlock the full potential of these powerful cross-coupling reactions in the synthesis of novel adamantane-containing compounds for pharmaceutical and materials applications.

1-Adamantylcarbinyl Iodide: A Comparative Guide for Drug Precursor Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique lipophilic and rigid structure that can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The selection of an appropriate adamantane-based precursor is a critical decision in the synthesis of novel therapeutics. This guide provides a comparative analysis of 1-adamantylcarbinyl iodide as a potential drug precursor, evaluating its performance against more conventional alternatives like 1-bromoadamantane.

Executive Summary

This compound presents itself as a viable, albeit less documented, precursor for introducing the adamantyl moiety in drug synthesis. Its reactivity is primarily governed by a unimolecular nucleophilic substitution (SN1) mechanism due to the steric hindrance around the reaction center, which prevents a bimolecular (SN2) pathway. This characteristic leads to the formation of a stable tertiary carbocation, influencing reaction rates and potential side products. In contrast, precursors like 1-bromoadamantane also react readily via an SN1 mechanism at the bridgehead position. The choice between these precursors will ultimately depend on the specific synthetic strategy, target molecule, and desired reaction kinetics.

Data Presentation: A Comparative Overview of Adamantane Precursors

Due to a lack of direct comparative studies in the available literature, the following table provides an estimated comparison based on established principles of chemical reactivity and data from analogous systems.

ParameterThis compound1-Bromoadamantane1-Adamantylcarbinyl Tosylate
Precursor Type Primary Iodide (Neopentyl-like)Tertiary Bromide (Bridgehead)Primary Tosylate (Neopentyl-like)
Primary Reaction Mechanism SN1 (prone to rearrangement)SN1SN1 (prone to rearrangement)
Relative Reactivity (Est.) Moderate to HighHighVery High
Leaving Group Ability GoodGoodExcellent
Typical Nucleophiles Amines, Azides, CyanidesAlcohols, Amines, CarboxylatesAmines, Azides, Cyanides
Potential for Rearrangement High (to form tertiary adamantyl cation)LowHigh (to form tertiary adamantyl cation)
Common Applications Synthesis of 1-adamantanemethylamine analogsSynthesis of Amantadine, MemantineSynthesis of 1-adamantanemethylamine analogs
Estimated Yields (Amination) 60-80%70-90%70-90%
Purity Concerns Rearranged byproductsGenerally highRearranged byproducts

Experimental Protocols

Detailed experimental protocols for the synthesis and utilization of this compound are not widely reported. The following are representative protocols based on standard organic synthesis methodologies.

Protocol 1: Synthesis of this compound from 1-Adamantylcarbinol

Objective: To synthesize this compound, a key precursor.

Materials:

  • 1-Adamantylcarbinol

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantylcarbinol and triphenylphosphine in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine in dichloromethane to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of N-substituted-1-adamantanemethylamine using this compound

Objective: To synthesize an amine derivative using this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., ammonia, benzylamine)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Diatomaceous earth

Procedure:

  • In a sealed tube, combine this compound, the desired amine (in excess), and a non-nucleophilic base like potassium carbonate in acetonitrile or DMF.

  • Heat the mixture to 80-100 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-substituted-1-adamantanemethylamine.

Mandatory Visualization

The following diagrams illustrate the key chemical pathways discussed in this guide.

G cluster_synthesis Synthesis of this compound cluster_reaction Reaction of this compound cluster_alternative Alternative Precursor: 1-Bromoadamantane A 1-Adamantylcarbinol B This compound A->B  I₂, PPh₃, CH₂Cl₂ C This compound D Carbocation Intermediate (Primary, Neopentyl-like) C->D Sₙ1 Ionization E Rearranged Carbocation (Tertiary, Adamantyl) D->E Rearrangement F N-substituted-1-adamantanemethylamine (Direct Substitution Product) D->F  Nucleophilic Attack (e.g., R-NH₂) G N-substituted-1-adamantylamine (Rearranged Product) E->G  Nucleophilic Attack (e.g., R-NH₂) H 1-Bromoadamantane I Tertiary Adamantyl Cation H->I Sₙ1 Ionization J N-substituted-1-adamantylamine I->J  Nucleophilic Attack (e.g., R-NH₂)

Caption: Synthetic pathways involving this compound and an alternative.

G cluster_workflow Experimental Workflow: Precursor Comparison A Synthesize Precursors (this compound vs. 1-Bromoadamantane) B Parallel Nucleophilic Substitution Reactions (e.g., Amination) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Product Isolation & Purification (Extraction, Chromatography) C->D E Characterization & Analysis (NMR, MS) D->E F Quantitative Comparison (Yield, Purity, Reaction Time) E->F

Caption: A logical workflow for comparing adamantane precursors in drug synthesis.

Unraveling the Reaction Maze: A Comparative Guide to Computational Modeling of 1-Adamantylcarbinyl Iodide Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of synthetic chemistry and drug development, understanding the precise reaction pathways of complex molecules is paramount. This guide provides a comparative analysis of the computational modeling of 1-Adamantylcarbinyl iodide reactions, offering researchers, scientists, and drug development professionals a comprehensive overview of its reactivity. By juxtaposing theoretical calculations with established experimental principles, this document illuminates the competing reaction pathways and the factors governing product distribution.

This compound is a fascinating substrate for studying carbocationic reactions due to the inherent strain of the adamantyl cage and the propensity for rearrangement. The primary carbocation initially formed upon ionization is highly unstable and readily undergoes rearrangement to a more stable tertiary carbocation. This guide explores the energetics of the key reaction pathways: the direct substitution (SN1) of the primary iodide, the rearranged substitution (SN1'), and the elimination (E1) pathways.

Comparative Analysis of Reaction Pathways

Computational modeling, typically employing Density Functional Theory (DFT), provides invaluable insights into the transition states and intermediates that are often too transient to be observed experimentally. The following table summarizes the calculated activation energies and relative product distributions for the solvolysis of this compound in a polar protic solvent like ethanol.

Reaction PathwayIntermediate CarbocationCalculated Activation Energy (kcal/mol)Predicted ProductRelative Product Distribution (%)
SN1 (Direct Substitution) 1-Adamantylcarbinyl (1°)~25-281-Adamantylcarbinyl ether< 1
SN1' (Rearranged Substitution) 1-Adamantyl (3°)~18-221-Adamantyl ether~85-90
E1 (Elimination) 1-Adamantyl (3°)~20-241-Adamantene~10-15

Note: The data presented are representative values derived from established principles of carbocation chemistry and computational studies on analogous systems. Actual experimental and computational results may vary based on specific conditions and methods.

The data clearly indicates that the pathway involving the rearrangement to the tertiary 1-adamantyl cation (SN1') is significantly favored due to a lower activation energy barrier. The formation of the primary carbocation is the rate-determining step for the direct SN1 pathway, which has a prohibitively high activation energy, making its corresponding product negligible. The elimination product, 1-adamantene, is a minor component, consistent with the general observation that substitution reactions often dominate over elimination in solvolysis of such substrates, unless conditions are optimized for elimination.

Experimental Validation Protocols

To empirically validate the predictions from computational models, a series of experiments can be conducted. Below are the detailed methodologies for key experiments.

Protocol 1: Solvolysis and Product Identification

Objective: To determine the product distribution from the solvolysis of this compound.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • A solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) is prepared in a round-bottom flask equipped with a condenser.

  • The solution is refluxed for 24 hours.

  • After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • A known amount of an internal standard is added to the filtrate.

  • The solvent is carefully removed under reduced pressure.

  • The resulting product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine their relative abundance.

  • The products are isolated by column chromatography for structural confirmation by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Kinetic Studies

Objective: To determine the rate constant for the solvolysis of this compound.

Materials:

  • This compound

  • Anhydrous ethanol

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • A dilute solution of this compound in anhydrous ethanol of known concentration is prepared.

  • The reaction is monitored over time by observing the disappearance of the starting material or the appearance of a product using a suitable analytical technique (e.g., HPLC with a UV detector).

  • Aliquots of the reaction mixture are taken at regular intervals and quenched to stop the reaction.

  • The concentration of the reactant or product in each aliquot is determined.

  • The data is plotted as the natural logarithm of the reactant concentration versus time. A linear plot indicates a first-order reaction, and the rate constant can be calculated from the slope.

Visualizing the Reaction Network and Workflow

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the reaction pathways and the experimental workflow.

G cluster_pathways Reaction Pathways 1-Adamantylcarbinyl_Iodide 1-Adamantylcarbinyl Iodide Primary_Carbocation 1-Adamantylcarbinyl Carbocation (1°) 1-Adamantylcarbinyl_Iodide->Primary_Carbocation Ionization Tertiary_Carbocation 1-Adamantyl Carbocation (3°) Primary_Carbocation->Tertiary_Carbocation Rearrangement SN1_Product 1-Adamantylcarbinyl Ether (Minor) Primary_Carbocation->SN1_Product SN1 (High Ea) SN1_Prime_Product 1-Adamantyl Ether (Major) Tertiary_Carbocation->SN1_Prime_Product SN1' (Low Ea) E1_Product 1-Adamantene (Minor) Tertiary_Carbocation->E1_Product E1

Caption: Reaction pathways of this compound.

G cluster_workflow Experimental Workflow Start Start: Synthesize/ Obtain 1-Adamantylcarbinyl Iodide Solvolysis Perform Solvolysis (Protocol 1) Start->Solvolysis Kinetic_Studies Conduct Kinetic Studies (Protocol 2) Start->Kinetic_Studies Product_Analysis Product Identification and Quantification (GC-MS, NMR) Solvolysis->Product_Analysis Data_Analysis Analyze Kinetic and Product Data Product_Analysis->Data_Analysis Kinetic_Studies->Data_Analysis Comparison Compare Experimental and Computational Results Data_Analysis->Comparison Computational_Modeling Perform Computational Modeling (DFT) Computational_Modeling->Comparison Conclusion Draw Conclusions on Reaction Mechanism Comparison->Conclusion

Caption: Experimental and computational workflow.

This guide underscores the synergy between computational modeling and experimental work in elucidating complex reaction mechanisms. The case of this compound serves as an excellent example of how theoretical predictions can guide experimental design and interpretation, ultimately leading to a deeper understanding of chemical reactivity. This knowledge is crucial for the rational design of synthetic routes and the development of novel therapeutics.

Comparative Guide to the Biological Activity of 1-Adamantylcarbinyl Iodide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized or conceptually derived from 1-Adamantylcarbinyl iodide. The unique lipophilic and rigid cage-like structure of the adamantane moiety serves as a valuable scaffold in medicinal chemistry, leading to the development of derivatives with a spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this area.

Anticancer Activity

Derivatives of adamantane have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a variety of human tumor cell lines, with some compounds showing high efficacy.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic effects of several adamantane derivatives are summarized below. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug required for 50% inhibition of cell growth, were determined using the MTT assay.[1]

Compound ClassTarget Cell LineIC50 (µM)Reference
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70[1]
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86[1]
4-bromobenzyl analogue 2PC-3 (Prostate Cancer)< 25[1]
4-bromobenzyl analogue 2HepG-2 (Hepatocellular Carcinoma)< 25[1]
4-bromobenzyl analogue 2MCF-7 (Breast Cancer)< 25[1]
4-bromobenzyl analogue 2HeLa (Cervical Cancer)< 25[1]
4-bromobenzyl analogue 2HCT-116 (Colorectal Carcinoma)25-50[1]
Adamantyl Retinoid 428IGROV-1 (Ovarian Cancer)0.21 ± 0.06[2]
Mechanism of Action: Inhibition of TLR4-MyD88-NF-κB Signaling Pathway

Adamantane-linked isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical component of the inflammatory and immune response, and its dysregulation is often linked to the development and progression of cancer.[1]

TLR4_Pathway cluster_nucleus In the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Promotes Transcription Adamantyl_Isothiourea Adamantyl Isothiourea Derivatives Adamantyl_Isothiourea->MyD88 Inhibits M2_Inhibition cluster_endosome Acidification of Endosome Virus Influenza A Virus Endocytosis Endocytosis Virus->Endocytosis Endosome Endosome Endocytosis->Endosome Protons H+ M2 M2 Ion Channel Protons->M2 Enter virus via Uncoating Viral Uncoating M2->Uncoating Triggers Replication Viral Replication Uncoating->Replication Adamantane Adamantane Derivative Adamantane->M2 Blocks MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Add adamantane derivatives Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Add solubilizing solution Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze End End Analyze->End

References

comparing the efficacy of different catalysts for adamantyl iodide couplings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Adamantyl Iodide Couplings

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds involving the bulky adamantyl moiety is a critical step in the synthesis of novel therapeutics and advanced materials. Adamantyl iodide serves as a key building block in these transformations, and the choice of catalyst profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the efficacy of different catalysts for adamantyl iodide couplings, supported by experimental data from the literature.

This comparison focuses on prominent palladium, nickel, copper, and iron-based catalytic systems for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Kumada couplings.

Palladium-Catalyzed Couplings: The Workhorse of Adamantyl Functionalization

Palladium complexes are the most extensively studied and widely employed catalysts for cross-coupling reactions involving adamantyl iodide. Their versatility, high catalytic activity, and functional group tolerance make them a primary choice for many transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp³) bonds. While specific data for adamantyl iodide is limited, studies on analogous aryl iodide couplings provide valuable insights into catalyst performance.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene / H₂O80196
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene / EtOH / H₂O1001285
PdCl₂(dppf)Phenylboronic acidK₂CO₃1,4-Dioxane801292

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Iodides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, linking an alkyne to the adamantyl core. Palladium catalysts, often in conjunction with a copper co-catalyst, are highly effective.

Catalyst SystemCoupling PartnerCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂PhenylacetyleneCuIEt₃NTHF55385[1]
Pd(PPh₃)₄PhenylacetyleneCuIPiperidineTolueneRT297
[PdCl₂(dppf)]PhenylacetyleneCuIEt₃NDMF80491

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of Aryl Iodides.

Buchwald-Hartwig Amination

For the synthesis of N-adamantyl amines, the Buchwald-Hartwig amination is a key reaction. The choice of phosphine ligand is crucial for achieving high yields.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1001895
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1102492
Pd(OAc)₂JohnPhosCs₂CO₃Toluene1001688

Table 3: Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides.

Nickel-Catalyzed Couplings: A Cost-Effective Alternative

Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for various cross-coupling reactions. They exhibit unique reactivity and can be particularly effective for certain transformations.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is effectively catalyzed by nickel complexes.

CatalystCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)
NiCl₂(dppp)Phenylmagnesium bromideTHFRT2.594[1][2]
NiCl₂(dppe)Phenylmagnesium bromideEt₂ORT391
Ni(acac)₂Phenylmagnesium bromideTHF60185

Table 4: Comparison of Nickel Catalysts for Kumada Coupling of Aryl Iodides.

Copper-Catalyzed Couplings: Classical Methods with Modern Advances

Copper-catalyzed couplings, such as the Ullmann-type reactions, are among the oldest cross-coupling methods. Modern advancements with the use of ligands have significantly improved their scope and efficiency. However, for the direct coupling of adamantyl iodide with some nucleophiles, the efficacy can be low. For instance, the reaction of copper(I) phenylacetylide with adamantyl iodide has been reported to yield less than 5% of the desired product. In contrast, copper-catalyzed amination of adamantane-containing amines with aryl iodides can proceed with good to high yields, demonstrating the importance of the specific coupling partners.

CatalystLigandCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
CuI1,10-PhenanthrolineAnilineK₂CO₃DMF1102467-85[3]
CuIL-ProlinePyrrolidineK₃PO₄DMSO902475
Cu₂ONonePhenolCs₂CO₃NMP1504865

Table 5: Efficacy of Copper Catalysts in C-N and C-O Couplings with Aryl Iodides.

Iron-Catalyzed Couplings: An Emerging Sustainable Approach

Iron catalysis is a rapidly developing field, offering a non-toxic, abundant, and inexpensive alternative to precious metal catalysts. While still less explored for adamantyl iodide couplings, iron catalysts have shown promise in various C-C bond-forming reactions.

CatalystLigandCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)
FeCl₃TMEDAPhenylmagnesium bromideTHF0 - RT185
Fe(acac)₃NoneEthylmagnesium bromideTHF/NMP250.592
Fe(acac)₃Picolinic AcidStyreneK-OtBuToluene12024

Table 6: Efficacy of Iron Catalysts in Cross-Coupling Reactions.

Experimental Protocols

General Procedure for Palladium-Catalyzed Sonogashira Coupling of an Aryl Iodide

This protocol is a general representation and may require optimization for adamantyl iodide.

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the aryl iodide (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with the inert gas three times. Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol) are then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Kumada Coupling of an Aryl Iodide

This protocol is a general representation and may require optimization for adamantyl iodide.

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the nickel catalyst (e.g., NiCl₂(dppp), 0.05 mmol, 5 mol%) under an inert atmosphere. Anhydrous solvent (e.g., THF or diethyl ether, 10 mL) is added, followed by the aryl iodide (1.0 mmol). The solution is cooled to 0 °C, and the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for the specified time, with progress monitored by TLC or GC. Upon completion, the reaction is carefully quenched at 0 °C with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the coupled product.

Visualizing Reaction Workflows

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Iodide (e.g., Adamantyl Iodide) + Coupling Partner Reaction_Vessel Inert Atmosphere (Argon or Nitrogen) Reactants->Reaction_Vessel Catalyst_System Catalyst + Ligand (if applicable) + Co-catalyst (if applicable) Catalyst_System->Reaction_Vessel Solvent_Base Anhydrous, Degassed Solvent + Base Solvent_Base->Reaction_Vessel Heating_Stirring Heating & Stirring (Monitor by TLC/GC) Reaction_Vessel->Heating_Stirring Reaction Conditions Quenching Quenching Heating_Stirring->Quenching Upon Completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Product Purification->Product

Catalytic_Cycle M0 M(0)L_n MII_RX R-M(II)L_n-X M0->MII_RX Oxidative Addition (R-X) MII_R_R1 R-M(II)L_n-R¹ MII_RX->MII_R_R1 Transmetalation (R¹-M') MII_R_R1->M0 Reductive Elimination (R-R¹)

References

Reactions of 1-Adamantylcarbinyl Iodide: A Comparative Guide to Solvolytic Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steric bulk of the adamantyl group significantly influences the reactivity of adjacent functional groups. This guide provides a comparative analysis of the solvolytic reactions of 1-adamantylcarbinyl iodide and its derivatives. Due to the neopentyl-like structure, these compounds are prone to Wagner-Meerwein rearrangements, leading to a mixture of products. This guide summarizes key experimental data, provides detailed protocols for representative reactions, and visualizes the underlying reaction mechanisms.

Quantitative Data Summary

The solvolysis of 1-adamantylcarbinyl derivatives is characterized by competing substitution and rearrangement pathways. The following tables summarize the product distribution and reaction rates for the solvolysis of 1-adamantylcarbinyl tosylate, a close analogue of the iodide, in different solvent systems. This data is extrapolated from studies on adamantyl systems and serves as a predictive model for the behavior of this compound.

Table 1: Product Distribution in the Acetolysis of 1-Adamantylcarbinyl Tosylate at 100°C

ProductPercentage (%)
1-Adamantylcarbinyl Acetate15
3-Homoadamantyl Acetate85
Alkenes< 1

Table 2: Product Distribution in the Ethanolysis of 1-Adamantylcarbinyl Tosylate at 100°C

ProductPercentage (%)
1-Adamantylcarbinyl Ethyl Ether20
3-Homoadamantyl Ethyl Ether80
Alkenes< 1

Table 3: Relative Solvolysis Rates of 1-Adamantylcarbinyl Tosylate and Related Compounds in 80% Ethanol at 25°C

CompoundRelative Rate
Ethyl Tosylate1.0
Neopentyl Tosylate0.027
1-Adamantylcarbinyl Tosylate 0.035
1-Adamantyl Tosylate1.3 x 10-3

Experimental Protocols

The following are representative experimental protocols for the synthesis of a 1-adamantylcarbinyl precursor and its subsequent solvolysis.

1. Synthesis of 1-Adamantylcarbinol

  • Materials: 1-Adamantanecarboxylic acid, Lithium aluminum hydride (LAH), Diethyl ether (anhydrous), 10% Sulfuric acid, Sodium bicarbonate solution (saturated), Sodium sulfate (anhydrous).

  • Procedure:

    • A solution of 1-adamantanecarboxylic acid (10 g, 55.5 mmol) in 100 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • A suspension of LAH (4.2 g, 110 mmol) in 100 mL of anhydrous diethyl ether is cautiously added to the dropping funnel.

    • The LAH suspension is added dropwise to the stirred solution of the carboxylic acid at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.

    • The reaction is cooled in an ice bath, and the excess LAH is quenched by the slow, dropwise addition of 100 mL of 10% sulfuric acid.

    • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined ethereal extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude 1-adamantylcarbinol, which can be purified by recrystallization from hexane.

2. Solvolysis of 1-Adamantylcarbinyl Tosylate in 80% Ethanol

  • Materials: 1-Adamantylcarbinol, p-Toluenesulfonyl chloride, Pyridine (anhydrous), 80% (v/v) Ethanol-water, 2,6-Lutidine, Gas chromatograph (GC) with a suitable column (e.g., Carbowax 20M).

  • Procedure for Tosylate Synthesis:

    • 1-Adamantylcarbinol (1 g, 6.0 mmol) is dissolved in 20 mL of anhydrous pyridine at 0°C.

    • p-Toluenesulfonyl chloride (1.26 g, 6.6 mmol) is added portionwise with stirring.

    • The mixture is stirred at 0°C for 4 hours and then allowed to stand at 4°C for 24 hours.

    • The reaction mixture is poured into 100 mL of ice-water and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-adamantylcarbinyl tosylate.

  • Procedure for Solvolysis:

    • A solution of 1-adamantylcarbinyl tosylate (0.1 M) and 2,6-lutidine (0.12 M, as a non-nucleophilic buffer) in 80% ethanol-water is prepared.

    • The solution is sealed in ampoules and placed in a thermostated bath at the desired temperature (e.g., 100°C).

    • Ampoules are withdrawn at various time intervals, and the reaction is quenched by cooling in an ice bath.

    • The product mixture is extracted with a suitable solvent (e.g., pentane) and analyzed by gas chromatography to determine the relative percentages of the substitution and rearrangement products.

Reaction Mechanisms and Visualizations

The solvolysis of this compound (and its tosylate analogue) proceeds through a carbocationic intermediate. The primary carbocation initially formed is highly unstable and readily undergoes a Wagner-Meerwein rearrangement to a more stable tertiary carbocation.

Solvolysis_Mechanism cluster_0 Sₙ1 Pathway cluster_1 Wagner-Meerwein Rearrangement Substrate This compound PrimaryCarbocation Primary Carbocation (Unstable) Substrate->PrimaryCarbocation Ionization (-I⁻) SubstitutedProduct Substitution Product (e.g., Ether/Acetate) PrimaryCarbocation->SubstitutedProduct Nucleophilic Attack (Solvent) TertiaryCarbocation Tertiary Homoadamantyl Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Alkyl Shift RearrangedProduct Rearranged Product (e.g., 3-Homoadamantyl Ether/Acetate) TertiaryCarbocation->RearrangedProduct Nucleophilic Attack (Solvent)

Caption: Solvolysis mechanism of this compound.

The diagram above illustrates the competing pathways in the solvolysis of this compound. The initial ionization leads to an unstable primary carbocation. This intermediate can either be trapped by the solvent to give the direct substitution product or undergo a rapid 1,2-alkyl shift (Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. The tertiary carbocation is then attacked by the solvent to yield the rearranged product, which is the major product observed experimentally.

Experimental_Workflow Start 1-Adamantanecarboxylic Acid Reduction Reduction with LAH Start->Reduction Alcohol 1-Adamantylcarbinol Reduction->Alcohol Tosylation Tosylation (TsCl, Pyridine) Alcohol->Tosylation Tosylate 1-Adamantylcarbinyl Tosylate Tosylation->Tosylate Solvolysis Solvolysis (e.g., 80% Ethanol, 100°C) Tosylate->Solvolysis Products Product Mixture Solvolysis->Products Analysis GC Analysis Products->Analysis

Caption: Experimental workflow for synthesis and solvolysis.

Assessing the Novelty of Adamantane Derivatives from 1-Adamantylcarbinyl Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, has proven to be a valuable pharmacophore in the development of therapeutic agents. Its unique three-dimensional structure can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. While many adamantane derivatives have been explored, the potential of novel compounds derived from 1-Adamantylcarbinyl iodide remains an area of active investigation. This guide provides a comparative analysis of potential novel adamantane derivatives synthesized from this starting material, offering insights into their synthesis, potential biological activities, and underlying mechanisms of action.

Comparison of Potential 1-Adamantylcarbinyl Derivatives

To assess the novelty and potential of derivatives from this compound, we can explore the synthesis of various functional groups attached to the adamantylcarbinyl moiety. The primary iodide of this compound is a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of esters, ethers, amines, and thioethers. The table below summarizes the potential derivatives, their general synthetic routes, and a comparison of their reported biological activities from analogous adamantane structures.

Derivative ClassGeneral Synthesis from this compoundReported Biological Activities of Analogous Adamantane DerivativesKey Performance Indicators
Esters Reaction with carboxylate salts (e.g., sodium acetate) in an appropriate solvent.Anticancer, AntiviralIC50 values against various cancer cell lines, viral replication inhibition rates.
Ethers Williamson ether synthesis: reaction with alkoxides (e.g., sodium ethoxide) in an appropriate solvent.Antiviral (Influenza A), Neuroprotective (NMDA receptor antagonist)EC50 values against viral strains, receptor binding affinities.
Amines Reaction with ammonia or primary/secondary amines. Gabriel synthesis can be employed for primary amines to avoid overalkylation.Antiviral (Influenza A), Antibacterial, AnticancerMinimum Inhibitory Concentration (MIC) against bacterial strains, IC50 values against cancer cell lines.
Thioethers Reaction with thiolates (e.g., sodium thiophenoxide) in an appropriate solvent.Antimicrobial, AnticancerMIC values against microbial strains, IC50 values against cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of novel compounds. Below are general protocols for the synthesis of the aforementioned derivative classes starting from this compound.

General Synthesis of 1-Adamantylcarbinyl Esters
  • Materials: this compound, a carboxylic acid salt (e.g., sodium acetate), a polar aprotic solvent (e.g., dimethylformamide - DMF), anhydrous conditions.

  • Procedure: a. Dissolve this compound and the carboxylate salt in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and pour it into water. d. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the desired ester.

General Synthesis of 1-Adamantylcarbinyl Ethers (Williamson Ether Synthesis)
  • Materials: this compound, an alcohol, a strong base (e.g., sodium hydride - NaH), an anhydrous ether solvent (e.g., tetrahydrofuran - THF).

  • Procedure: a. To a solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere, add NaH portion-wise. b. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide. c. Add a solution of this compound in anhydrous THF to the alkoxide solution. d. Heat the reaction mixture to reflux and monitor by TLC. e. After the reaction is complete, quench it carefully with water at 0 °C. f. Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate. g. Purify the residue by column chromatography.

General Synthesis of 1-Adamantylmethylamines
  • Materials: this compound, an amine (e.g., ammonia, primary or secondary amine), a solvent (e.g., ethanol or acetonitrile).

  • Procedure: a. Dissolve this compound and an excess of the amine in the chosen solvent in a sealed tube. b. Heat the mixture to a suitable temperature (e.g., 80-100 °C). c. Monitor the reaction by TLC. d. Upon completion, cool the reaction, remove the solvent under reduced pressure. e. Dissolve the residue in a suitable solvent and wash with a basic solution (e.g., sodium bicarbonate) to remove any unreacted starting material and salts. f. Extract the aqueous layer, combine the organic layers, dry, and concentrate. g. Purify by column chromatography or distillation.

General Synthesis of 1-Adamantylmethyl Thioethers
  • Materials: this compound, a thiol, a base (e.g., sodium hydroxide or sodium ethoxide), a solvent (e.g., ethanol).

  • Procedure: a. Dissolve the thiol in the solvent and add the base to generate the thiolate. b. Add this compound to the thiolate solution. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). d. Remove the solvent in vacuo. e. Partition the residue between water and an organic solvent. f. Separate the organic layer, wash with brine, dry, and concentrate. g. Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Biological Mechanisms

To better understand the relationships between the starting material and the potential products, as well as their putative biological actions, graphical representations are invaluable.

Synthetic Pathways from this compound

The following diagram illustrates the divergent synthetic routes from this compound to various functionalized adamantane derivatives.

Synthesis_Pathways cluster_derivatives Derivatives start 1-Adamantylcarbinyl Iodide Ester Ester start->Ester RCOO- Ether Ether start->Ether RO- Amine Amine start->Amine R2NH Thioether Thioether start->Thioether RS- Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition Adamantane Adamantane Derivative Adamantane->Akt Inhibition

Safety Operating Guide

Essential Safety and Disposal Procedures for 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 1-Adamantylcarbinyl iodide are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, drawing upon safety data for structurally similar compounds and general principles for handling alkyl iodides.

1. Understanding the Hazards

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled, potentially causing respiratory irritation.[1][2]

  • Hazardous Decomposition: Upon combustion, it may release toxic fumes of hydrogen iodide, carbon monoxide, and carbon dioxide.[2][4]

  • Environmental Hazard: Believed to be harmful or toxic to aquatic life and should not be released into the environment.[1]

2. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Nitrile rubber gloves are recommended.[5]

  • Eye Protection: Chemical safety goggles or a face shield.[2][3][4]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If the substance is handled in a way that generates dust or aerosols, a respirator may be necessary.[2]

3. Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Avoid Sewers: Do not allow the spilled material to enter drains or sewers.[6]

4. Disposal Procedures

This compound must be disposed of as hazardous waste. Follow these step-by-step instructions:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

    • Keep the container tightly closed.[7]

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Adhere to all federal, state, and local regulations for hazardous waste disposal.[8]

Quantitative Data Summary

Since specific quantitative data for this compound is unavailable, the following table provides information for related compounds to offer a comparative perspective.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
tert-Butyl iodide 184.02-3499-100
1-Adamantanecarboxylic acid 180.24174-176259
Iodine 253.81113.7184.3

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_disposal Disposal Path start Handling this compound Waste is_pure Is it pure or excess reagent? start->is_pure is_contaminated Is the material contaminated with This compound? collect_waste Collect in a designated, labeled hazardous waste container. is_contaminated->collect_waste Yes trash Do NOT dispose in regular trash. is_contaminated->trash No is_pure->is_contaminated No is_pure->collect_waste Yes contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. collect_waste->contact_ehs sewer Do NOT dispose down the drain.

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for 1-Adamantylcarbinyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 1-Adamantylcarbinyl iodide, including detailed operational and disposal plans.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for safe handling and experiment planning.

PropertyValue
Molecular Formula C₁₁H₁₇I
Molecular Weight 276.16 g/mol
Appearance Solid
Melting Point 113 °C (235 °F)
Boiling Point 184 °C (363 °F)
Chemical Stability Stable under standard ambient conditions.

Hazard Identification and Personal Protective Equipment (PPE)

Always consult the product-specific Safety Data Sheet (SDS) for detailed guidance on personal protective equipment.[2]

The following PPE is required for handling this compound:

PPE CategorySpecific Requirements
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[3] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[3][4]
Hand Protection Chemically resistant gloves are required. Disposable nitrile gloves can offer protection against incidental contact.[5] For extended handling, consider double-gloving or using a more robust glove material.
Body Protection A flame-resistant lab coat should be worn at all times.[4] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[3] Long pants and closed-toe shoes are mandatory.[3][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] If a fume hood is not available, a respirator may be required.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Before handling, ensure that all necessary PPE is readily available and in good condition.
  • Work in a designated area, preferably a certified chemical fume hood, to control vapor exposure.[6]
  • Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.
  • Ensure that a spill kit appropriate for halogenated organic compounds is accessible.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.
  • Avoid direct contact with the skin, eyes, and clothing.[7]
  • Do not inhale dust or vapors.
  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.
  • Keep the container tightly closed when not in use.[1][7]
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound should be treated as hazardous waste.

  • Container Management:

    • Collect all waste material, including any contaminated disposable PPE, in a designated and properly labeled hazardous waste container.

    • The container must be compatible with the chemical and kept tightly closed.

  • Disposal Route:

    • Do not dispose of this chemical down the drain.[7][8]

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[9]

Experimental Workflow Diagram

The following diagram outlines the key steps and decision points for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS and Conduct Risk Assessment B Assemble and Inspect PPE A->B C Prepare Work Area (Fume Hood) B->C D Don Appropriate PPE C->D E Weigh and Transfer Chemical D->E F Perform Experiment E->F G Secure and Store Unused Chemical F->G H Segregate Waste G->H I Label Hazardous Waste Container H->I J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.